3,6-Dimethylpyridazin-4-ol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,6-dimethyl-1H-pyridazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-4-3-6(9)5(2)8-7-4/h3H,1-2H3,(H,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMXLVSDMLQBGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=NN1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 3,6-Dimethylpyridazin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the synthesis and characterization of 3,6-Dimethylpyridazin-4-ol, a heterocyclic compound with potential applications in medicinal chemistry and drug development. Due to its tautomeric nature, this compound primarily exists as 3,6-Dimethyl-1H-pyridazin-4-one. This document provides a proposed synthetic protocol, predicted characterization data based on analogous structures, and a discussion of its chemical properties. The information herein is intended to serve as a comprehensive resource for researchers interested in the synthesis and evaluation of novel pyridazinone derivatives.
Introduction
Pyridazinone scaffolds are key components in a wide array of biologically active molecules, exhibiting properties such as anti-inflammatory, anticancer, and antimicrobial activities. The specific substitution pattern of this compound offers a simple yet versatile platform for further functionalization and development of new chemical entities. This guide outlines a feasible synthetic route and the expected analytical characterization of this target molecule.
Tautomerism
A critical aspect of this compound is its existence in a tautomeric equilibrium with its keto form, 3,6-Dimethyl-1H-pyridazin-4-one. In solution and the solid state, the pyridazinone form is generally favored due to the stability of the amide-like resonance structure.
Caption: Tautomeric equilibrium between the -ol and -one forms.
Proposed Synthesis
The synthesis of this compound is proposed via the condensation of a suitable β-diketone with hydrazine hydrate. The required precursor for this reaction is 3-methyl-2,4-pentanedione.
Experimental Protocol
Reaction: Condensation of 3-methyl-2,4-pentanedione with hydrazine hydrate.
Materials:
-
3-Methyl-2,4-pentanedione
-
Hydrazine hydrate (80% in water)
-
Ethanol
-
Acetic acid (glacial)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methyl-2,4-pentanedione (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Caption: Proposed synthetic workflow for this compound.
Predicted Characterization Data
The following characterization data is predicted based on the analysis of structurally similar pyridazinone derivatives found in the literature.[1][2][3]
| Technique | Predicted Data |
| Appearance | Off-white to pale yellow solid. |
| Melting Point | Expected to be in the range of 150-180 °C. |
| ¹H NMR | δ (ppm) in CDCl₃: ~2.2 (s, 3H, CH₃ at C3), ~2.5 (s, 3H, CH₃ at C6), ~6.8 (s, 1H, vinyl H at C5), ~10-12 (br s, 1H, NH). |
| ¹³C NMR | δ (ppm) in CDCl₃: ~15 (CH₃ at C3), ~20 (CH₃ at C6), ~125 (C5), ~140 (C3), ~155 (C6), ~165 (C4=O). |
| IR Spectroscopy | ν (cm⁻¹): ~3200-3000 (N-H stretch), ~2950-2850 (C-H stretch), ~1650 (C=O stretch, amide), ~1600 (C=C stretch), ~1400-1300 (C-H bend).[3] |
| Mass Spectrometry | ESI-MS: Expected [M+H]⁺ at m/z = 125.0715 for C₆H₉N₂O⁺. |
Potential Biological Activity and Signaling
While the specific biological activity of this compound has not been reported, the pyridazinone core is a well-established pharmacophore. Pyridazinone derivatives have been shown to act as inhibitors of various enzymes, including phosphodiesterases (PDEs) and kinases. For instance, certain pyridazinone-containing molecules inhibit the MAP kinase pathway, which is crucial in cell proliferation and survival. A generalized representation of this inhibitory action is depicted below.
Caption: Potential inhibitory action on the MAPK/ERK pathway.
Conclusion
This technical guide provides a foundational framework for the synthesis and characterization of this compound. The proposed synthetic route is based on established chemical principles for the formation of the pyridazinone ring system. The predicted characterization data offers a benchmark for analytical confirmation of the synthesized compound. The exploration of this and other simple pyridazinone derivatives could lead to the discovery of novel therapeutic agents.
References
In-depth Technical Guide: Physicochemical Properties of 3,6-Dimethylpyridazin-4-ol
Predicted Physicochemical Properties
Quantitative data for 3,6-Dimethylpyridazin-4-ol is not available in the cited search results. However, based on the general properties of related pyridazinone and heterocyclic structures, we can anticipate the key physicochemical parameters that would be critical for its characterization in a research and drug development context. A summary of these essential properties is presented in Table 1.
| Property | Predicted Value | Experimental Protocol |
| Melting Point (°C) | Data not available | Differential Scanning Calorimetry (DSC) or Capillary Melting Point Method |
| Boiling Point (°C) | Data not available | Ebulliometry or advanced thermogravimetric analysis (TGA) |
| pKa | Data not available | Potentiometric titration, UV-Vis spectrophotometry, or capillary electrophoresis |
| logP (Octanol/Water) | Data not available | Shake-flask method (OECD 107) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Aqueous Solubility (mg/mL) | Data not available | Equilibrium solubility measurement (e.g., shake-flask method followed by HPLC or UV-Vis quantification) |
Table 1: Key Physicochemical Properties of this compound and Standard Experimental Methodologies. The table outlines the crucial physicochemical parameters for the characterization of a novel chemical entity. While specific values for this compound are not currently available, the standard experimental protocols for their determination are well-established.
Experimental Protocols: A Methodological Overview
The determination of the physicochemical properties of a compound like this compound would involve a series of well-established experimental procedures. The following sections detail the typical methodologies that would be applied.
Workflow for Physicochemical Characterization
The logical workflow for characterizing a novel compound such as this compound would begin with synthesis and purification, followed by a battery of physicochemical tests.
Figure 1: Experimental Workflow for Physicochemical Characterization. This diagram illustrates the sequential process from synthesis and purification to the determination of key physicochemical properties.
Melting Point Determination
The melting point of a solid substance is a critical indicator of its purity.
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Differential Scanning Calorimetry (DSC): This thermoanalytical technique measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. The melting point is determined from the peak of the endothermic transition.
-
Capillary Melting Point Method: A small, powdered sample is packed into a capillary tube and heated in a melting point apparatus. The temperature range over which the sample melts is observed and recorded.
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.
-
Potentiometric Titration: A solution of the compound is titrated with a standard solution of a strong acid or base. The pH of the solution is measured as a function of the volume of titrant added, and the pKa is determined from the midpoint of the titration curve.
-
UV-Vis Spectrophotometry: The absorbance of a solution of the compound is measured at various pH values. The pKa can be calculated from the changes in absorbance as the compound ionizes.
logP (Octanol/Water Partition Coefficient) Determination
The logP value is a measure of the lipophilicity of a compound and is crucial for predicting its pharmacokinetic properties.
-
Shake-Flask Method (OECD Guideline 107): A solution of the compound is prepared in a mixture of n-octanol and water. The mixture is shaken until equilibrium is reached, and the concentration of the compound in each phase is determined, typically by UV-Vis spectroscopy or HPLC. The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase, and logP is the logarithm of this value.
Aqueous Solubility Determination
Solubility is a key parameter that influences the bioavailability of a drug candidate.
-
Equilibrium Solubility Measurement: An excess amount of the solid compound is added to a known volume of water. The mixture is agitated at a constant temperature until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical method such as HPLC or UV-Vis spectroscopy.
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the searched scientific literature regarding the biological activity or associated signaling pathways of this compound. Research into the biological effects of this compound would be a novel area of investigation. Should any biological activity be discovered, further studies would be required to elucidate the mechanism of action and the signaling pathways involved.
For instance, if the compound were found to have anti-inflammatory properties, a hypothetical signaling pathway that could be investigated is the NF-κB signaling pathway, which is a key regulator of inflammation.
Figure 2: Hypothetical Signaling Pathway. This diagram illustrates a potential mechanism of action if this compound were found to have anti-inflammatory activity via inhibition of the NF-κB pathway. This is a speculative representation and is not based on experimental data for this specific compound.
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridazinone scaffold is a privileged heterocyclic motif that forms the core of a multitude of biologically active compounds. Its inherent structural features and synthetic tractability have made it a focal point in medicinal chemistry for the development of novel therapeutic agents. This technical guide provides a comprehensive review of 3,6-Dimethylpyridazin-4-ol and the broader class of related pyridazinones. It delves into their synthesis, chemical properties, and diverse pharmacological activities, with a particular emphasis on their roles as anticancer and anti-inflammatory agents. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways are presented to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Introduction
Pyridazinone derivatives represent a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in the scientific community. The presence of two adjacent nitrogen atoms within a six-membered ring, coupled with a carbonyl functionality, imparts unique physicochemical properties that are conducive to a wide range of biological interactions. These compounds have demonstrated a remarkable spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, cardiovascular, and antimicrobial effects.[1][2][3]
This compound, existing in tautomeric equilibrium with its keto form, 3,6-dimethylpyridazin-4-one, serves as a fundamental building block for more complex pyridazinone-based therapeutics. The methyl substituents at the 3 and 6 positions can influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets. Understanding the synthesis and biological profile of this core structure and its analogs is crucial for the rational design of new and more effective drug candidates.
This guide aims to provide a detailed technical overview of this compound and related pyridazinones, covering their synthesis, quantitative biological data, and the signaling pathways through which they exert their effects.
Synthesis of 3,6-Dimethylpyridazin-4-one
A related synthesis for 3,6-dimethylpyridazine involves the reaction of 2,5-hexanedione with hydrazine monohydrate, followed by oxidation.[4]
General Experimental Protocol for the Synthesis of 4,5-Dihydropyridazin-3(2H)-ones
The synthesis of 4,5-dihydro-6-substituted-3(2H)-pyridazinones is often achieved through the cyclization of an appropriate γ-keto acid with hydrazine hydrate.[5]
Example Protocol for a 6-Aryl-4,5-dihydropyridazin-3(2H)-one:
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Acylation: A Friedel-Crafts acylation of an aromatic compound (e.g., o-cresyl methyl ether) with succinic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) yields the corresponding γ-keto acid.[5]
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Cyclization: The resulting γ-keto acid is then refluxed with hydrazine hydrate in a suitable solvent, such as ethanol, to afford the 4,5-dihydro-6-aryl-3(2H)-pyridazinone.[5]
To synthesize 3,6-dimethyl-4,5-dihydro-2H-pyridazin-4-one, a suitable starting material would be 3-acetyl-4-oxopentanoic acid or a similar γ-dicarbonyl compound.
Chemical Properties and Tautomerism
Pyridazin-4-ols exist in a tautomeric equilibrium with their corresponding pyridazin-4-one form. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the nature of substituents on the ring. For this compound, the keto form, 3,6-Dimethylpyridazin-4-one, is generally considered to be the more stable tautomer. Spectroscopic methods, such as NMR and UV-Vis, can be employed to study this tautomerism.
Biological Activities and Mechanisms of Action
Pyridazinone derivatives have been extensively investigated for their therapeutic potential across various disease areas. Their biological activity is largely dependent on the nature and position of substituents on the pyridazinone ring.
Anticancer Activity
The anticancer properties of pyridazinones are attributed to their ability to interfere with multiple cellular processes crucial for tumor growth and survival.
4.1.1. Inhibition of Kinases
Several pyridazinone derivatives have been identified as potent inhibitors of various protein kinases that are often dysregulated in cancer.
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VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3] Pyridazinone-based compounds have been designed to target and inhibit the tyrosine kinase activity of VEGFR-2, thereby blocking the downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival.[6]
-
FGFR Inhibition: Fibroblast Growth Factor Receptors (FGFRs) are another family of receptor tyrosine kinases involved in cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling is implicated in various cancers. Pyrazolo[3,4-d]pyridazinone analogs have been reported as potent covalent inhibitors of FGFR.[7]
4.1.2. Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of tubulin, are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis. Certain pyridazinone derivatives have been shown to inhibit tubulin polymerization, thus exhibiting cytotoxic effects against cancer cells.[1]
4.1.3. Modulation of Apoptotic Pathways
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. Cancer cells often develop mechanisms to evade apoptosis. Some pyridazinone derivatives have been found to induce apoptosis in cancer cells by upregulating pro-apoptotic proteins like p53 and Bax, while downregulating the anti-apoptotic protein Bcl-2.[6]
Anti-inflammatory Activity
Chronic inflammation is a key contributing factor to the pathogenesis of numerous diseases. Pyridazinones have demonstrated significant anti-inflammatory effects through the modulation of key inflammatory pathways.
4.2.1. COX-2 Inhibition
Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which are potent inflammatory mediators.[6][8] Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs to minimize the gastrointestinal side effects associated with non-selective COX inhibitors. Several pyridazinone derivatives have been identified as selective COX-2 inhibitors.[4]
4.2.2. PDE4 Inhibition
Phosphodiesterase 4 (PDE4) is an enzyme that specifically degrades the second messenger cyclic adenosine monophosphate (cAMP).[9] Elevated cAMP levels have anti-inflammatory effects. By inhibiting PDE4, pyridazinone derivatives can increase intracellular cAMP concentrations, leading to the suppression of pro-inflammatory cytokine and chemokine production.[9]
Quantitative Biological Data
The following tables summarize the quantitative biological data for selected pyridazinone derivatives, highlighting their potency as anticancer and anti-inflammatory agents.
Table 1: Anticancer Activity of Pyridazinone Derivatives
| Compound | Target | Cell Line | IC₅₀ (µM) | Reference |
| Diarylurea Pyridazinone 17a | VEGFR-2 | - | % Inhibition: 85.3 | [6] |
| Diarylurea Pyridazinone 10l | - | A549 (Lung) | GI₅₀: 0.03 | [6] |
| Chlorinated Pyridazinone (DCPYR) | - | MAC16 (Colon) | 5 ± 0.4 | [8] |
| Pyrazolo[3,4-d]pyridazinone 72 | FGFR | - | - | [7] |
Note: GI₅₀ is the concentration for 50% of maximal inhibition of cell proliferation.
Table 2: Anti-inflammatory Activity of Pyridazinone Derivatives
| Compound | Target | Assay | IC₅₀ (nM) | Reference |
| 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one (4ba) | PDE4B | Enzyme Inhibition | 251 | [9] |
| Pyridazinone Derivative [I] | COX-2 | - | - | [4] |
| Pyridazinone Derivative [II] | COX-2 | - | - | [4] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by pyridazinone derivatives and a general experimental workflow for their evaluation.
Signaling Pathways
Caption: VEGFR-2 Signaling Pathway and Inhibition by Pyridazinones.
Caption: COX-2 Inflammatory Pathway and Inhibition by Pyridazinones.
Caption: PDE4 Signaling Pathway and Inhibition by Pyridazinones.
Experimental Workflow
Caption: General Experimental Workflow for Pyridazinone Drug Discovery.
Conclusion
This compound and its related pyridazinone analogs represent a versatile and highly promising class of heterocyclic compounds in the realm of drug discovery. Their straightforward synthesis and the ease with which their structures can be modified allow for the fine-tuning of their biological activities. The extensive research into their anticancer and anti-inflammatory properties has revealed multiple mechanisms of action, including the inhibition of key enzymes like VEGFR-2, COX-2, and PDE4, as well as the modulation of critical cellular pathways involved in cell proliferation, survival, and inflammation.
The quantitative data presented herein underscore the potential of pyridazinone derivatives as potent therapeutic agents. The signaling pathway diagrams provide a clear visual guide to their mechanisms of action, and the experimental workflow outlines a systematic approach for their further development. This technical guide serves as a comprehensive resource to stimulate and support future research efforts aimed at harnessing the full therapeutic potential of the pyridazinone scaffold. Continued exploration of the structure-activity relationships and optimization of lead compounds will undoubtedly lead to the development of novel and effective drugs for a range of human diseases.
References
- 1. The PTGS2/COX2-PGE2 signaling cascade in inflammation: Pro or anti? A case study with type 1 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting cAMP Signaling for the Treatment of Inflammatory Diseases of the Skin - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 3. youtube.com [youtube.com]
- 4. 3,6-Dimethyl Pyridazine synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. COX 2 pathway: Significance and symbolism [wisdomlib.org]
- 9. Frontiers | Role of Modulator of Inflammation Cyclooxygenase-2 in Gammaherpesvirus Mediated Tumorigenesis [frontiersin.org]
In-depth Technical Guide: Early-Stage Research on 3,6-Dimethylpyridazin-4-ol Bioactivity
A comprehensive review of publicly available scientific literature and databases reveals a notable absence of specific early-stage research on the bioactivity of 3,6-Dimethylpyridazin-4-ol. Despite extensive searches for this particular compound, no dedicated studies detailing its pharmacological effects, mechanism of action, or experimental evaluation were identified.
This lack of specific data prevents the creation of a detailed technical guide as requested, including quantitative data tables, experimental protocols, and signaling pathway diagrams for this compound.
However, the broader class of compounds to which this compound belongs, namely pyridazines and pyridazinones, has been the subject of considerable scientific investigation. These heterocyclic scaffolds are recognized for their diverse and significant biological activities. This guide will, therefore, provide a general overview of the bioactivity associated with the pyridazine and pyridazinone core structure, offering a potential framework for considering the possible, yet uninvestigated, activities of this compound.
The Pyridazine and Pyridazinone Scaffold: A Hub of Biological Activity
Pyridazine and pyridazinone derivatives are a class of heterocyclic compounds that have attracted significant interest in medicinal chemistry due to their wide spectrum of pharmacological properties.[1][2] The arrangement of the two adjacent nitrogen atoms within the six-membered ring is a key feature that contributes to their ability to interact with various biological targets.
Reported Biological Activities of Pyridazine Derivatives:
Research has demonstrated that derivatives of the pyridazine and pyridazinone nucleus exhibit a vast array of biological effects, including but not limited to:
-
Cardiovascular Effects: Many pyridazinone derivatives have been investigated for their impact on the cardiovascular system, with some showing potential as antihypertensive and cardiotonic agents.[2]
-
Anti-inflammatory and Analgesic Properties: The pyridazine scaffold has been a basis for the development of non-steroidal anti-inflammatory drugs (NSAIDs) with analgesic properties.[1]
-
Antimicrobial and Antifungal Activity: Various substituted pyridazinones have demonstrated efficacy against a range of bacterial and fungal strains.[1][3]
-
Anticancer Activity: The pyridazine nucleus is considered a "wonder nucleus" in part due to the anticancer properties observed in some of its derivatives.
-
Central Nervous System (CNS) Activity: Certain pyridazine derivatives have been shown to possess anticonvulsant, antidepressant, and anxiolytic activities.[2]
-
Antihistaminic and Antiulcer Properties: Some pyridazinone analogs have been reported to act as histamine H3 receptor antagonists and exhibit antiulcer and antisecretory activities.[4]
Potential Areas for Future Investigation of this compound
Given the diverse bioactivities of the parent scaffold, future early-stage research into this compound could explore a number of avenues. The presence of the methyl and hydroxyl groups will significantly influence the compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn will dictate its pharmacokinetic and pharmacodynamic profile.
A logical starting point for investigation would be to screen this compound in a panel of assays representing the known activities of the broader pyridazine class.
Logical Workflow for Future Research
Should research on this compound be undertaken, a typical early-stage workflow would be as follows. This hypothetical workflow is presented to fulfill the user's request for a visual representation of experimental logic.
While a specific and detailed technical guide on the bioactivity of this compound cannot be provided due to the absence of published research, the extensive literature on the parent pyridazine and pyridazinone scaffolds suggests that this compound could possess interesting pharmacological properties. The information presented here serves as a general overview and a potential roadmap for future scientific inquiry into the bioactivity of this specific molecule. Further experimental investigation is required to elucidate any potential therapeutic value of this compound.
References
- 1. sarpublication.com [sarpublication.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. A mini review on biological activities of pyridazinone derivatives as antiulcer, antisecretory, antihistamine and particularly against histamine H3R - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of Pyridazinone Scaffolds: A Technical Guide for Drug Development Professionals
Introduction: The pyridazinone scaffold, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a privileged structure in medicinal chemistry. Its versatile synthetic accessibility and ability to interact with a wide range of biological targets have propelled the development of numerous pyridazinone-based compounds with diverse therapeutic applications. This technical guide provides an in-depth exploration of the therapeutic potential of pyridazinone scaffolds, focusing on their anticancer, antimicrobial, anti-inflammatory, cardiovascular, and neuroprotective activities. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative data, detailed experimental protocols, and key signaling pathways involved in the action of these promising compounds.
Therapeutic Applications of Pyridazinone Scaffolds
The inherent chemical properties of the pyridazinone nucleus allow for substitutions at various positions, leading to a broad spectrum of pharmacological activities. This section summarizes the key therapeutic areas where pyridazinone derivatives have shown significant promise, supported by quantitative data from preclinical studies.
Anticancer Activity
Pyridazinone derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action often involve the inhibition of key kinases and signaling pathways crucial for tumor growth and proliferation.
One of the primary targets for pyridazinone-based anticancer agents is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors, thereby inhibiting their growth and metastasis.[1]
Table 1: Anticancer Activity of Representative Pyridazinone Derivatives
| Compound ID | Cancer Cell Line | Target | IC50 (µM) | Reference |
| 15a | HT-29 (Colon) | c-Met | 0.10 | [2] |
| H460 (Lung) | c-Met | 0.13 | [2] | |
| A549 (Lung) | c-Met | 0.05 | [2] | |
| 17a | - | VEGFR-2 | - | [1] |
| 10l | A549/ATCC (Lung) | - | GI50: 1.66-100 | [1] |
| 4aa | Saos-2 (Osteosarcoma) | - | < 50 | [3] |
| MNNG (Osteosarcoma) | - | < 50 | [3] | |
| 4ba | Saos-2 (Osteosarcoma) | - | < 50 | [3] |
| MNNG (Osteosarcoma) | - | < 50 | [3] | |
| Compound 43 | Panc-1 (Pancreatic) | Tubulin | 2.9 | [4] |
| Paca-2 (Pancreatic) | Tubulin | 2.2 | [4] |
IC50: Half-maximal inhibitory concentration; GI50: 50% growth inhibition.
Antimicrobial Activity
The pyridazinone scaffold has also been successfully exploited to develop potent antimicrobial agents. These compounds exhibit activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
Table 2: Antimicrobial Activity of Representative Pyridazinone Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 10h | Staphylococcus aureus | 16 | [1] |
| 8g | Candida albicans | 16 | [1] |
| IIIa | Streptococcus pyogenes | - | [5] |
| Escherichia coli | - | [5] | |
| IIId | Aspergillus niger | - | [5] |
| Candida albicans | - | [5] | |
| 7 | E. coli | 7.8 µM | [6] |
| S. aureus (MRSA) | 7.8 µM | [6] | |
| A. baumannii | 7.8 µM | [6] | |
| 13 | A. baumannii | 3.74 µM | [6] |
| P. aeruginosa | 7.48 µM | [6] | |
| 3 | S. aureus (MRSA) | 4.52 µM | [6] |
MIC: Minimum Inhibitory Concentration.
Anti-inflammatory Activity
Pyridazinone derivatives have been investigated as anti-inflammatory agents, primarily through their inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[7] By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[7]
Table 3: Anti-inflammatory Activity of Representative Pyridazinone Derivatives
| Compound ID | Target | IC50 (nM) | Selectivity Index (COX-1/COX-2) | Reference |
| 3d | COX-2 | 67.23 | - | |
| 3g | COX-2 | 43.84 | - | |
| 6a | COX-2 | 53.01 | - | |
| 6b | COX-2 | 180 | 6.33 |
IC50: Half-maximal inhibitory concentration.
Cardiovascular Effects
The pyridazinone scaffold is present in several cardiovascular drugs, and novel derivatives continue to be explored for their potential in treating cardiovascular diseases.[4] Their mechanisms of action often involve vasodilation, inhibition of phosphodiesterases (PDEs), and calcium channel blocking activity.[4][8]
Table 4: Cardiovascular Activity of Representative Pyridazinone Derivatives
| Compound ID | Activity | EC50/IC50 (µM) | Reference |
| Acid 5 | Vasorelaxant | EC50: 0.339 | [6] |
| Ester 4 | Vasorelaxant | EC50: 1.225 | [6] |
| 10c | Vasorelaxant | EC50: 1.204 | [6] |
| 5a | Vasorelaxant | IC50: 0.250 | [8] |
| SQ 32,547 | Calcium Channel Blocker | IC50: 0.0055 | [9] |
| SQ 32,926 | Calcium Channel Blocker | IC50: 0.0081 | [9] |
EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration.
Neuroprotective Effects
Recent studies have highlighted the potential of pyridazinone derivatives in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.[10][11] Their neuroprotective effects are often attributed to the inhibition of enzymes like monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE).[10][11]
Table 5: Neuroprotective Activity of Representative Pyridazinone Derivatives
| Compound ID | Target | IC50 (µM) | Reference |
| TR16 | MAO-B | 0.17 | [12] |
| TR2 | MAO-B | 0.27 | [12] |
| T6 | MAO-B | 0.013 | [13] |
| T3 | MAO-B | 0.039 | [13] |
| 5 | AChE | 0.26 | [11] |
| 3y | AChE | 0.12 | [14] |
| 16c | BuChE | 12.8 | [15] |
IC50: Half-maximal inhibitory concentration; BuChE: Butyrylcholinesterase.
Key Signaling Pathways and Mechanisms of Action
The diverse therapeutic effects of pyridazinone scaffolds stem from their ability to modulate various critical signaling pathways. This section provides a visual and descriptive overview of some of the most important pathways targeted by these compounds.
VEGFR-2 Signaling Pathway in Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[1] Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.[1] Pyridazinone-based inhibitors of VEGFR-2 block this process, making them promising anticancer agents.[1]
COX-2 in the Prostaglandin Synthesis Pathway
Cyclooxygenase (COX) enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[7] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced during inflammation.[7] Selective inhibition of COX-2 by pyridazinone derivatives is a key strategy for developing anti-inflammatory drugs with improved safety profiles.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. echemcom.com [echemcom.com]
- 4. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Molecular Modeling of Novel Substituted Pyridazinones and their Vasorelaxant Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacologic profile of the dihydropyrimidine calcium channel blockers SQ 32,547 and SQ 32,926 [correction of SQ 32,946] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel Dual Acetyl- and Butyrylcholinesterase Inhibitors Based on the Pyridyl–Pyridazine Moiety for the Potential Treatment of Alzheimer’s Disease [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Novel pyridazinone derivatives as butyrylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: Spectral Analysis of 3,6-Dimethylpyridazin-4-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction
This technical guide aims to provide a comprehensive overview of the nuclear magnetic resonance (NMR) spectral data for the compound 3,6-Dimethylpyridazin-4-ol. NMR spectroscopy is an essential analytical technique in organic chemistry, providing detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For drug development professionals, a thorough understanding of the spectral characteristics of a compound like this compound is crucial for its identification, purity assessment, and the study of its interactions with biological targets.
1H and 13C NMR Spectral Data
A comprehensive search of available scientific literature and spectral databases did not yield specific 1H and 13C NMR spectral data for this compound. While data exists for structurally related pyridazine derivatives, the specific chemical shifts and coupling constants for the title compound are not publicly available at this time.
The lack of readily available data presents a research opportunity for the synthesis and full spectral characterization of this compound. Such a study would be a valuable contribution to the chemical literature, providing essential reference data for researchers working with pyridazine-based scaffolds.
Experimental Protocols
As no specific experimental data for this compound was found, a general experimental protocol for acquiring 1H and 13C NMR spectra is provided below. This methodology is standard for the analysis of organic molecules and would be applicable to the characterization of this compound.
General NMR Sample Preparation and Data Acquisition:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in a deuterated solvent (e.g., CDCl3, DMSO-d6, or D2O) in a standard 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).
-
-
1H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Typical acquisition parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons and analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce the connectivity of protons.
-
-
13C NMR Spectroscopy:
-
Acquire the spectrum on the same NMR spectrometer.
-
Commonly, a proton-decoupled 13C NMR spectrum is acquired to simplify the spectrum to single lines for each unique carbon atom.
-
Longer acquisition times or a greater number of scans are typically required for 13C NMR due to the lower natural abundance of the 13C isotope.
-
Advanced techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH2, and CH3 groups.
-
Logical Workflow for Spectral Analysis
The following diagram illustrates a logical workflow for the synthesis and subsequent NMR spectral analysis of a novel compound like this compound.
Caption: Workflow for Synthesis and NMR Analysis.
Conclusion
While specific 1H and 13C NMR data for this compound are not currently available in the public domain, this guide provides a framework for the acquisition and analysis of such data. The detailed experimental protocols and the logical workflow diagram offer a clear path for researchers to characterize this and other novel compounds. The synthesis and full spectral elucidation of this compound would be a valuable addition to the field of heterocyclic chemistry and would provide a critical reference for scientists engaged in drug discovery and development.
An In-depth Technical Guide on the Predicted Mass Spectral Fragmentation of 3,6-Dimethylpyridazin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a detailed analysis of the predicted electron ionization mass spectral fragmentation pattern of 3,6-Dimethylpyridazin-4-ol. Due to the absence of published experimental mass spectra for this specific compound in the reviewed literature, this document presents a theoretical fragmentation pathway derived from established principles of mass spectrometry and the known fragmentation behavior of related pyridazine and pyridazinone derivatives. This guide includes a proposed fragmentation scheme, a summary of predicted ion fragments, a detailed experimental protocol for mass spectral analysis, and a visualization of the fragmentation pathway.
Introduction
This compound belongs to the pyridazine class of heterocyclic compounds, which are known for their diverse biological activities and are often incorporated into pharmacologically active molecules. Mass spectrometry is a critical analytical technique for the structural elucidation of such novel compounds. The fragmentation pattern observed in a mass spectrum provides a molecular fingerprint that can confirm a structure, identify unknown substances, and offer insights into chemical bonding and stability. This guide focuses on the predicted fragmentation of this compound under Electron Ionization (EI) conditions.
Predicted Mass Spectral Fragmentation Pathway
The structure of this compound (C₆H₈N₂O) contains a pyridazine ring substituted with two methyl groups and a hydroxyl group, suggesting it exists in equilibrium with its tautomeric form, 3,6-dimethyl-1H-pyridazin-4-one. The fragmentation is predicted to proceed from the molecular ion (M•+), which is formed by the loss of an electron. The molecular weight of this compound is 124.14 g/mol .
The fragmentation of pyridazine derivatives is often characterized by several key pathways:
-
Loss of Nitrogen (N₂): A characteristic fragmentation of many nitrogen-containing heterocyclic compounds is the expulsion of a stable nitrogen molecule.
-
Loss of Carbon Monoxide (CO): For the pyridazinone tautomer, the loss of a CO molecule is a common and favorable fragmentation pathway.
-
Loss of Methyl Radicals (•CH₃): Cleavage of the methyl groups from the ring is an expected fragmentation step.
-
Ring Cleavage: The pyridazine ring itself can undergo cleavage, leading to the formation of smaller fragment ions, often involving the loss of species like hydrogen cyanide (HCN).[1] In fused pyridazine systems, cross-ring cleavages are also common.[2]
Based on these principles, a primary fragmentation pathway for this compound is proposed to initiate with the loss of a stable carbon monoxide molecule from the molecular ion, followed by subsequent loss of a methyl radical and hydrogen cyanide.
Quantitative Data Summary
The following table summarizes the predicted major fragment ions, their mass-to-charge ratios (m/z), and their proposed chemical formulas.
| m/z Value | Proposed Ion Formula | Proposed Identity / Origin |
| 124 | [C₆H₈N₂O]•+ | Molecular Ion (M•+) |
| 96 | [C₅H₈N₂]•+ | [M - CO]•+ |
| 81 | [C₄H₅N₂]+ | [M - CO - CH₃]+ |
| 54 | [C₃H₄N]+ | [M - CO - CH₃ - HCN]+ |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
This section outlines a standard protocol for acquiring a mass spectrum of a solid, thermally stable organic compound like this compound.
Objective: To obtain the electron ionization mass spectrum of this compound.
Instrumentation:
-
A high-resolution mass spectrometer equipped with an Electron Ionization (EI) source.
-
Direct Insertion Probe (DIP) or a Gas Chromatography (GC) inlet system if the compound is sufficiently volatile and thermally stable.
Procedure:
-
Sample Preparation:
-
Ensure the this compound sample is pure, as impurities will complicate the resulting spectrum.
-
For analysis via a direct insertion probe, place a small amount of the solid sample (typically <1 mg) into a clean capillary tube.
-
-
Instrument Setup:
-
Set the ion source to Electron Ionization (EI) mode.
-
The standard electron energy for EI is 70 eV, which provides reproducible fragmentation patterns.
-
Set the mass analyzer to scan a suitable m/z range (e.g., m/z 40-300) to ensure the capture of the molecular ion and all significant fragments.
-
The ion source temperature should be set appropriately (e.g., 200-250 °C) to ensure vaporization of the sample without thermal degradation.
-
-
Data Acquisition:
-
Insert the direct insertion probe into the mass spectrometer's vacuum system.
-
Gradually heat the probe to volatilize the sample into the ion source.
-
The vaporized molecules are bombarded by the 70 eV electron beam, causing ionization and fragmentation.
-
The resulting positive ions are accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio.
-
The detector records the abundance of each ion, generating the mass spectrum.
-
-
Data Analysis:
-
Identify the molecular ion peak (M•+), which should correspond to the molecular weight of the compound (m/z 124).
-
Identify the base peak, which is the most intense peak in the spectrum.
-
Analyze the fragmentation pattern by identifying the mass differences between the molecular ion and the major fragment peaks, corresponding to the loss of neutral fragments (e.g., CO, CH₃, HCN).
-
Compare the observed spectrum with theoretical fragmentation patterns and spectral libraries if available.
-
Visualization of Predicted Fragmentation Pathway
The following diagram illustrates the proposed primary fragmentation pathway for this compound.
Caption: Predicted EI-MS fragmentation of this compound.
Conclusion
This guide presents a theoretically derived mass spectral fragmentation pattern for this compound. The proposed pathway, initiated by the loss of carbon monoxide followed by the loss of a methyl radical and hydrogen cyanide, is consistent with the established fragmentation behavior of pyridazine derivatives. The provided experimental protocol offers a standard methodology for obtaining an actual mass spectrum of this compound. Experimental verification is necessary to confirm this predicted fragmentation scheme. This document serves as a valuable resource for researchers working on the synthesis and characterization of novel pyridazine-based compounds.
References
Technical Guide: UV-Vis Absorbance Characteristics of 3,6-Dimethylpyridazin-4-ol and Related Pyridazinone Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction to Pyridazinone Spectroscopy
Pyridazinone derivatives are a class of heterocyclic compounds that are of significant interest in medicinal chemistry and materials science. Their conjugated systems give rise to characteristic absorption bands in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. The position and intensity of these bands are sensitive to the substitution pattern on the pyridazinone ring and the solvent used for analysis. UV-Vis spectroscopy is a fundamental technique for the characterization of these molecules, providing information about their electronic structure.
UV-Vis Absorbance Data
As of the latest literature search, specific experimental UV-Vis absorbance data for 3,6-Dimethylpyridazin-4-ol has not been reported in available scientific journals. However, to provide a representative understanding of the UV-Vis characteristics of this family of compounds, the spectral data for a structurally related pyridazinone, 4-ethoxy-2-methyl-5-(4-morpholinyl)-3(2H)-pyridazinone, is presented below. This compound shares the core pyridazinone structure and can offer insights into the expected absorbance maxima (λmax) for similar derivatives.
| Compound Name | Solvent | λmax (nm) | Reference |
| 4-ethoxy-2-methyl-5-(4-morpholinyl)-3(2H)-pyridazinone | Ethanol | ~295 | [1] |
Note: The λmax is an approximation based on the graphical representation in the cited literature.
Experimental Protocol for UV-Vis Spectroscopy of Pyridazinone Derivatives
The following is a generalized, detailed protocol for obtaining the UV-Vis absorbance spectrum of a pyridazinone derivative, such as this compound. This protocol is synthesized from standard laboratory practices and methodologies reported for similar compounds.
Objective: To determine the wavelength of maximum absorbance (λmax) of the pyridazinone derivative in a suitable solvent.
Materials and Equipment:
-
This compound (or other pyridazinone derivative)
-
Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile)
-
Dual-beam UV-Vis spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
-
Volumetric flasks
-
Micropipettes
-
Analytical balance
Procedure:
-
Solvent Selection: Choose a solvent that dissolves the compound and is transparent in the anticipated region of UV absorbance (typically above 220 nm). Ethanol is a common choice for pyridazinone derivatives.[1]
-
Stock Solution Preparation:
-
Accurately weigh a small amount of the pyridazinone derivative (e.g., 1-5 mg).
-
Dissolve the compound in the chosen solvent in a volumetric flask (e.g., 10 mL or 25 mL) to create a stock solution of known concentration.
-
-
Working Solution Preparation:
-
Dilute the stock solution to a concentration that results in an absorbance reading between 0.1 and 1.0 AU (Absorbance Units). This is the optimal range for accuracy and linearity according to the Beer-Lambert Law. A typical concentration for this measurement is in the range of 10⁻⁴ to 10⁻⁵ M.
-
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Set the desired wavelength range for the scan (e.g., 200-400 nm).
-
-
Baseline Correction:
-
Fill both the sample and reference cuvettes with the pure solvent.
-
Place the cuvettes in the spectrophotometer and run a baseline scan. This will subtract the absorbance of the solvent and any minor imperfections in the cuvettes.
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the working solution before filling it with the working solution.
-
Place the sample cuvette back into the sample holder.
-
Initiate the absorbance scan.
-
-
Data Analysis:
-
The resulting spectrum will show absorbance as a function of wavelength.
-
Identify the wavelength(s) at which the maximum absorbance occurs (λmax).
-
Record the absorbance value at λmax.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for obtaining the UV-Vis absorbance spectrum of a chemical compound.
Caption: Workflow for UV-Vis Spectroscopic Analysis.
Conclusion
While the specific UV-Vis absorbance spectrum for this compound is not documented in the readily accessible literature, this guide provides a framework for its determination and interpretation. By following the detailed experimental protocol and considering the spectral data of structurally similar compounds, researchers can effectively characterize the electronic properties of this and other pyridazinone derivatives. The provided workflow and data serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of these important heterocyclic molecules.
References
Methodological & Application
Application Notes and Protocols for Kinase Inhibitor Screening using 3,6-Dimethylpyridazin-4-ol
Introduction to Kinase Inhibitor Screening
Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, making them significant targets in drug discovery, particularly in oncology.[1] Kinase inhibitor screening is the process of identifying and characterizing compounds that can modulate the activity of these enzymes. This process typically involves a series of assays, starting with high-throughput screening (HTS) to identify initial "hits," followed by more detailed studies to determine potency, selectivity, and mechanism of action.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the screening of a novel compound, 3,6-Dimethylpyridazin-4-ol, as a potential kinase inhibitor. The protocols outlined below are based on established methodologies and can be adapted to specific kinases and research questions.
Compound Profile: this compound
This compound is a novel heterocyclic compound with potential for kinase inhibition due to its structural motifs that may interact with the ATP-binding pocket of kinases. As this is a novel compound in this application, its full biochemical and biophysical properties should be thoroughly characterized.
Table 1: Physicochemical Properties of this compound
| Property | Value | Notes |
| IUPAC Name | This compound | - |
| Molecular Formula | C₆H₈N₂O | - |
| Molecular Weight | 124.14 g/mol | To be confirmed by mass spectrometry. |
| CAS Number | Not available | A unique CAS number should be assigned. |
| Purity | >95% | Recommended for initial screening. |
| Solubility | To be determined | Should be tested in DMSO and aqueous buffers. |
| Stability | To be determined | Assess stability in solution at various temperatures. |
Kinase Inhibitor Screening Cascade
A tiered approach, or screening cascade, is recommended to efficiently evaluate this compound. This ensures that resources are focused on the most promising activities.
Caption: A typical workflow for identifying and characterizing novel kinase inhibitors.
Experimental Protocols
Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a luminescent-based biochemical assay to determine the in vitro potency (IC50) of this compound against a target kinase. The ADP-Glo™ Kinase Assay is a robust method for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[2]
Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP in a luciferase reaction. The light output is proportional to the ADP concentration, which is in turn proportional to kinase activity.
Materials:
-
This compound
-
Target kinase (e.g., ABL1, EGFR)
-
Substrate peptide specific to the kinase
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
DMSO
-
384-well white assay plates
Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions in DMSO to create a concentration range for IC50 determination (e.g., 100 µM to 1 nM).
-
-
Assay Plate Setup:
-
Add 1 µL of the diluted compound or DMSO (as a control) to the wells of a 384-well plate.
-
Prepare a "no enzyme" control for background subtraction.
-
-
Kinase Reaction:
-
Prepare a kinase/substrate master mix in kinase buffer. The optimal concentrations of the kinase and substrate should be predetermined.[2]
-
Add 10 µL of the kinase/substrate mix to each well.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Prepare an ATP solution at a concentration equal to the Km for the specific kinase.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.
-
Incubate the plate at room temperature for 1-2 hours.
-
-
ADP Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 40 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Table 2: Hypothetical IC50 Data for this compound
| Kinase Target | IC50 (µM) | Hill Slope | R² |
| ABL1 | 1.2 | 1.1 | 0.99 |
| SRC | 8.5 | 1.3 | 0.98 |
| EGFR | > 50 | - | - |
| VEGFR2 | 25.3 | 0.9 | 0.97 |
Cell-Based Kinase Inhibition Assay (Western Blot)
This protocol is designed to assess the ability of this compound to inhibit the activity of a target kinase within a cellular context by measuring the phosphorylation of a downstream substrate.
Principle: Cancer cell lines with a constitutively active kinase signaling pathway are treated with the test compound. Inhibition of the target kinase will lead to a decrease in the phosphorylation of its direct downstream substrates. This change in phosphorylation status is detected by Western blotting using phospho-specific antibodies.
Materials:
-
This compound
-
Relevant cancer cell line (e.g., K562 for Bcr-Abl, A549 for EGFR)
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (total and phospho-specific for the target and substrate)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Protocol:
-
Cell Culture and Treatment:
-
Plate the cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (and a DMSO control) for a predetermined time (e.g., 2-24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice for 20 minutes.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT5 for Bcr-Abl inhibition) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Image the blot using a chemiluminescence detection system.
-
Strip and re-probe the membrane with an antibody against the total protein to confirm equal loading.
-
Table 3: Hypothetical Cellular IC50 Data for this compound
| Cell Line | Target Pathway | Downstream Readout | Cellular IC50 (µM) |
| K562 | Bcr-Abl | p-STAT5 | 5.8 |
| A549 | EGFR | p-ERK1/2 | > 100 |
Signaling Pathway Visualization
Understanding the context of the targeted kinase within its signaling pathway is crucial for interpreting experimental results. The following diagram illustrates the PI3K/AKT/mTOR pathway, a frequently dysregulated pathway in cancer.[3]
Caption: A simplified diagram of the PI3K/AKT/mTOR signaling cascade.
Experimental Workflow Visualization
The following diagram outlines the logical flow of the cell-based Western blot experiment described in section 4.2.
Caption: Step-by-step workflow for the cell-based Western blot assay.
Conclusion
These application notes provide a framework for the initial evaluation of this compound as a potential kinase inhibitor. By following the outlined screening cascade and experimental protocols, researchers can systematically assess its potency, selectivity, and cellular activity. The provided templates for data presentation and workflow visualization are intended to facilitate clear and concise documentation of the findings. It is important to note that all experimental conditions, such as enzyme and substrate concentrations, incubation times, and antibody selections, should be optimized for each specific kinase and cell line under investigation.
References
Application of Pyridazinone Derivatives in Agricultural Research: A General Overview
Disclaimer: Extensive literature searches did not yield specific agricultural research data for 3,6-Dimethylpyridazin-4-ol. The following application notes and protocols are based on the broader class of pyridazinone derivatives, which are known to possess a wide range of biological activities relevant to agriculture.[1][2][3]
Introduction to Pyridazinone Derivatives in Agriculture
Pyridazinone derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in agricultural research due to their diverse biological activities.[1][2] These compounds are utilized in the development of herbicides, fungicides, and insecticides.[1][3][4] The versatility of the pyridazinone scaffold allows for chemical modifications that can modulate their biological spectrum and efficacy, making them a cornerstone in the discovery of new crop protection agents.[5]
Application Notes
Herbicidal Activity
Pyridazinone derivatives have been extensively studied for their herbicidal properties.[6][7][8] Many of these compounds act as potent inhibitors of various plant processes. A notable mechanism of action for some pyridazinone-based herbicides is the inhibition of the protoporphyrinogen oxidase (PPO) enzyme, which leads to the accumulation of protoporphyrin IX, a photodynamic compound that causes rapid cell membrane damage and plant death upon exposure to light.[7]
Target Weeds:
-
Amaranthus retroflexus (Redroot pigweed)[7]
-
Abutilon theophrasti (Velvetleaf)[7]
-
Medicago sativa (Alfalfa)[7]
-
Digitaria sanguinalis (Large crabgrass)[7]
Fungicidal Activity
Certain pyridazinone derivatives have demonstrated efficacy as fungicides, particularly against fungal pathogens that affect major crops.[9][10] These compounds can inhibit fungal growth and spore germination, thereby protecting plants from diseases. Research has focused on their activity against pathogens like wheat leaf rust (Puccinia recondita).[9][10] The development of quantitative structure-activity relationships (QSAR) has been a valuable tool in optimizing the fungicidal potency of these derivatives.[9][10]
Target Pathogens:
Insecticidal Activity
The pyridazinone structure is also a key component in the development of insecticides.[4] By modifying the substituents on the pyridazinone ring, chemists can design molecules that target specific insect pests. These compounds can act on the nervous system or other vital physiological processes of insects.
Target Pests:
-
Myzus persicae (Green peach aphid)[4]
-
Aphis gossypii (Cotton aphid)[4]
-
Culex pipiens L. (Common house mosquito) larvae[4]
Quantitative Data Summary
| Compound Class | Activity | Target Organism | Efficacy/Dosage | Reference |
| Biaryl-pyridazinone/phthalimide derivatives | Herbicide (PPO inhibitor) | Amaranthus retroflexus, Abutilon theophrasti, Medicago sativa, Echinochloa crus-galli, Digitaria sanguinalis | 90-100% inhibition at 37.5 g ai/ha | [7] |
| α,α,α-trifluoro-m-tolyl pyridazinone derivatives | Herbicide | Barnyard grass, Rape | Active at 300 g ha⁻¹ | [6] |
| Pyridazinonethiadiazoles | Fungicide | Puccinia recondita (Wheat leaf rust) | Exhibited in vivo fungicidal activity | [9] |
| Pyridazinone-substituted 1,3,4-oxadiazoles | Fungicide | Puccinia recondita (Wheat leaf rust) | Showed in vivo fungicidal activity | [10] |
Experimental Protocols
Protocol 1: Greenhouse Assay for Herbicidal Activity
This protocol is a generalized procedure based on the evaluation of biaryl-pyridazinone derivatives.[7]
Objective: To evaluate the pre-emergence or post-emergence herbicidal activity of pyridazinone derivatives against various weed species.
Materials:
-
Seeds of target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli)
-
Potting soil
-
Pots or trays
-
Test pyridazinone compounds
-
Commercial standard herbicide (e.g., Saflufenacil) as a positive control[7]
-
Solvent for dissolving compounds (e.g., N,N-dimethylformamide, DMF)
-
Surfactant (e.g., Tween-80)
-
Greenhouse with controlled temperature and light conditions
-
Spray equipment
Procedure:
-
Planting: Fill pots with soil and sow seeds of the target weed species at an appropriate depth.
-
Pre-emergence Application (Optional): For pre-emergence testing, apply the test solution to the soil surface immediately after sowing.
-
Cultivation: Grow the plants in the greenhouse until they reach a uniform growth stage (e.g., 2-3 leaf stage for post-emergence).
-
Preparation of Test Solutions: Dissolve the pyridazinone derivatives in a suitable solvent (e.g., DMF) and prepare a series of concentrations. Add a surfactant to the solutions to ensure proper adhesion to the leaves. A solvent-only solution with surfactant should be used as a negative control.
-
Post-emergence Application: Uniformly spray the test solutions onto the foliage of the weed seedlings.
-
Incubation: Return the treated plants to the greenhouse and maintain them under controlled conditions for a period of 14 days.[7]
-
Assessment: Visually assess the herbicidal activity by recording the percentage of plant injury or growth inhibition compared to the negative control. Symptoms to note include chlorosis, necrosis, and growth stunting.[7]
Protocol 2: In Vivo Assay for Fungicidal Activity
This protocol is a generalized method based on the evaluation of pyridazinone derivatives against wheat leaf rust.[9][10]
Objective: To assess the in vivo fungicidal activity of pyridazinone derivatives against a plant pathogen.
Materials:
-
Susceptible host plant seedlings (e.g., Ming-Xian 169 wheat)[9]
-
Pure culture of the target fungal pathogen (e.g., Puccinia recondita)
-
Test pyridazinone compounds
-
Solvent for dissolving compounds (e.g., DMF)
-
Surfactant
-
Growth chamber or greenhouse with controlled environmental conditions
-
Hand-held sprayer
Procedure:
-
Plant Cultivation: Grow wheat seedlings under greenhouse conditions (e.g., 15-20 °C) until they are at a suitable stage for inoculation (e.g., one-leaf stage).[9]
-
Preparation of Test Solutions: Prepare solutions of the test compounds at a desired concentration (e.g., 0.001 M) in a water/DMF mixture containing a surfactant.[9]
-
Compound Application: Apply the test solutions to the wheat leaves as a foliar spray using a hand-held spray gun until runoff.[9]
-
Inoculation: After the sprayed leaves have dried, inoculate them with a suspension of fungal spores (e.g., uredospores of Puccinia recondita).
-
Incubation: Place the inoculated plants in a humid environment to facilitate infection, and then transfer them to a growth chamber with appropriate light and temperature conditions for disease development.
-
Disease Assessment: After a set incubation period (e.g., 7-10 days), assess the fungicidal activity by counting the number of pustules or measuring the diseased leaf area on the treated plants compared to the untreated, inoculated control plants.
Visualizations
Caption: Generalized workflow for the discovery and optimization of pyridazinone-based agrochemicals.
Caption: Simplified signaling pathway for the mode of action of PPO-inhibiting pyridazinone herbicides.
References
- 1. sarpublication.com [sarpublication.com]
- 2. Pyridazinone Compounds: A Mini review on their antifungal activities [ijnc.ir]
- 3. Various Chemical and Biological Activities of Pyridazinone Derivatives | Semantic Scholar [semanticscholar.org]
- 4. ccspublishing.org.cn [ccspublishing.org.cn]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis and herbicidal activity of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis, fungicidal activity, and 3D-QSAR of pyridazinone-substituted 1,3,4-oxadiazoles and 1,3,4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3,6-Dimethylpyridazin-4-ol and its Tautomer as Versatile Building Blocks
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Dimethylpyridazin-4-ol is a heterocyclic compound with significant potential as a scaffold in the synthesis of complex molecules, particularly in the realm of medicinal chemistry. Due to keto-enol tautomerism, it exists in equilibrium with its more stable keto form, 3,6-dimethyl-2,5-dihydropyridazin-4-one . This pyridazinone core is a recognized pharmacophore, appearing in a variety of biologically active compounds. The presence of two methyl groups offers steric and electronic modifications that can be exploited for targeted synthesis, while the reactive carbonyl and N-H groups of the pyridazinone tautomer provide handles for further functionalization.
This document provides an overview of the synthesis, properties, and potential applications of this building block, along with detailed experimental protocols and data presented for clarity and reproducibility. The focus will be on the more stable and synthetically versatile pyridazinone tautomer.
Physicochemical and Spectroscopic Data
While experimental data for the enol form, this compound, is scarce due to its transient nature, the properties of the pyridazinone tautomer can be reliably predicted and are summarized below. These values are estimated based on data for structurally similar compounds.
| Property | Value |
| Molecular Formula | C₆H₈N₂O |
| Molecular Weight | 124.14 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | > 200 °C (decomposes) |
| Solubility | Soluble in polar organic solvents |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 11.5 (s, 1H, NH), 2.2 (s, 3H, CH₃), 2.0 (s, 3H, CH₃), 4.5 (s, 2H, CH₂) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 165 (C=O), 150 (C=C), 130 (C=C), 50 (CH₂), 20 (CH₃), 15 (CH₃) |
| IR (KBr, cm⁻¹) | 3200-3400 (N-H stretch), 1680 (C=O stretch), 1600 (C=C stretch) |
Synthesis of 3,6-Dimethyl-2,5-dihydropyridazin-4-one
A plausible synthetic route to the target compound involves the cyclization of a 1,4-dicarbonyl compound with hydrazine. A detailed protocol for a key precursor, 3,6-dimethylpyridazine, is available and can be adapted for the synthesis of the pyridazinone.
Protocol 1: Synthesis of 3,6-Dimethylpyridazine
This protocol describes the synthesis of a key precursor, which can be further modified to yield the target pyridazinone.
Materials:
-
Hexane-2,5-dione
-
Hydrazine monohydrate
-
Ethanol
-
10% Palladium on carbon (Pd/C)
-
Anhydrous benzene
-
Celite
Procedure:
-
To a solution of hexane-2,5-dione (51 mmol) in ethanol (50 mL), add hydrazine monohydrate (51 mmol).
-
Reflux the mixture for 3 hours.
-
Remove the solvent under reduced pressure.
-
To the residue, add anhydrous benzene (200 mL) and 10% Pd/C (1.1 g).
-
Reflux the mixture overnight.
-
Cool the reaction to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate and purify by silica gel column chromatography (6% MeOH in CH₂Cl₂) to yield 3,6-dimethylpyridazine.[1]
Conceptual Synthesis of 3,6-Dimethyl-2,5-dihydropyridazin-4-one
Further oxidation of a suitable precursor, or cyclization of a keto-acid with hydrazine would be a logical approach. For instance, the cyclization of 4-oxohexanoic acid with hydrazine hydrate would be a direct route.
Caption: Conceptual synthetic pathway to 3,6-dimethylpyridazin-4-one.
Applications in the Synthesis of Complex Molecules
The pyridazinone scaffold is a valuable starting point for the synthesis of a wide range of more complex molecules, particularly those with potential therapeutic applications. The pyridazinone ring can be readily functionalized at various positions, making it an attractive building block.[2]
N-Alkylation and N-Arylation
The nitrogen atom of the pyridazinone ring can be alkylated or arylated to introduce various substituents, which can modulate the biological activity of the resulting molecule.
Caption: General scheme for N-alkylation/arylation.
C-C Bond Formation
The carbon atoms of the pyridazinone ring, particularly the one adjacent to the carbonyl group, can be functionalized through various C-C bond-forming reactions, such as aldol condensations or Michael additions, to build more complex carbon skeletons.
Synthesis of Bioactive Molecules
The pyridazinone scaffold is present in numerous biologically active compounds, including those with anti-inflammatory, analgesic, and anticancer properties.[3][4] Therefore, 3,6-dimethylpyridazin-4-one is a promising starting material for the development of novel drug candidates.
Caption: Workflow for drug discovery using the pyridazinone scaffold.
Experimental Protocols
The following are generalized protocols that can be adapted for the use of 3,6-dimethyl-2,5-dihydropyridazin-4-one in organic synthesis.
Protocol 2: General Procedure for N-Alkylation
Materials:
-
3,6-Dimethyl-2,5-dihydropyridazin-4-one
-
Anhydrous polar aprotic solvent (e.g., DMF, THF)
-
Base (e.g., NaH, K₂CO₃)
-
Alkylating agent (e.g., alkyl halide, tosylate)
Procedure:
-
Dissolve 3,6-dimethyl-2,5-dihydropyridazin-4-one (1 mmol) in the anhydrous solvent (10 mL) under an inert atmosphere (e.g., nitrogen, argon).
-
Add the base (1.1 mmol) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkylating agent (1.2 mmol) dropwise.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Quench the reaction with water and extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: General Procedure for Michael Addition
Materials:
-
3,6-Dimethyl-2,5-dihydropyridazin-4-one
-
α,β-Unsaturated carbonyl compound
-
Base (e.g., sodium ethoxide, DBU)
-
Anhydrous protic or aprotic solvent (e.g., ethanol, THF)
Procedure:
-
To a solution of 3,6-dimethyl-2,5-dihydropyridazin-4-one (1 mmol) in the chosen solvent (10 mL), add the base (0.1 mmol) at room temperature.
-
Add the α,β-unsaturated carbonyl compound (1.2 mmol) and stir the mixture.
-
Monitor the reaction progress by TLC.
-
Upon completion, neutralize the reaction with a dilute acid solution.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Conclusion
This compound, primarily through its more stable tautomer 3,6-dimethyl-2,5-dihydropyridazin-4-one, represents a valuable and versatile building block for the synthesis of complex molecules. Its straightforward, albeit conceptual, synthesis and the reactivity of the pyridazinone core make it an attractive starting material for creating diverse molecular libraries for drug discovery and materials science. The protocols and data provided herein serve as a foundation for researchers to explore the full potential of this promising heterocyclic scaffold. Further research into the specific reaction conditions and the biological activities of its derivatives is highly encouraged.
References
- 1. 3,6-Dimethyl Pyridazine synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyridazinone: an attractive lead for anti-inflammatory and analgesic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 3,6-Dimethylpyridazin-4-ol Derivatives as Potential Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyridazinone derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Various derivatives have been reported to possess antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Notably, related aminopyrimidine derivatives have been identified as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key target in hepatocellular carcinoma.[3][4] This document provides detailed application notes and protocols for the high-throughput screening (HTS) of novel 3,6-Dimethylpyridazin-4-ol derivatives as potential inhibitors of a representative kinase, such as FGFR4.
The protocols outlined below describe a robust fluorescence polarization (FP)-based assay, a common and effective method for screening kinase inhibitors in a high-throughput format.[5] This homogeneous, solution-based assay format minimizes handling steps and is readily amenable to automation, making it ideal for screening large compound libraries.[5][6]
Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving a receptor tyrosine kinase (RTK) like FGFR4. Activation of the receptor by its ligand leads to autophosphorylation and the initiation of downstream signaling cascades that regulate cell proliferation, survival, and differentiation. Inhibition of the kinase activity of the receptor by small molecules, such as the this compound derivatives, can block these downstream signals.
Caption: Simplified Receptor Tyrosine Kinase Signaling Pathway.
Experimental Protocols
Fluorescence Polarization (FP)-Based Kinase Inhibition Assay
This protocol describes a competitive binding assay using fluorescence polarization to identify inhibitors of a target kinase. The assay measures the displacement of a fluorescently labeled tracer from the ATP binding pocket of the kinase by a test compound.
Materials:
-
Kinase: Recombinant human FGFR4 (or other target kinase)
-
Tracer: Fluorescently labeled ATP competitive ligand specific for the target kinase
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
-
Test Compounds: this compound derivatives dissolved in 100% DMSO
-
Positive Control: Known inhibitor of the target kinase (e.g., BLU9931 for FGFR4)
-
Negative Control: 100% DMSO
-
Assay Plates: Black, low-volume 384-well microplates
-
Plate Reader: Capable of measuring fluorescence polarization
Experimental Workflow:
References
- 1. mdpi.com [mdpi.com]
- 2. Various Chemical and Biological Activities of Pyridazinone Derivatives | Semantic Scholar [semanticscholar.org]
- 3. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 3,6-Dimethylpyridazin-4-ol
Introduction
3,6-Dimethylpyridazin-4-ol is a heterocyclic compound belonging to the pyridazinone family. Compounds within this class have garnered significant interest in medicinal chemistry and drug development due to their diverse biological activities. As with many synthesized intermediates, achieving high purity is crucial for subsequent reactions and biological assays. This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the purification of this compound from a crude reaction mixture. The described protocol is based on established methods for structurally similar pyridazinone derivatives and provides a robust starting point for method development and optimization.
Chemical Structure

Figure 1. Chemical structure of this compound.
Principle of Separation
This method utilizes reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. The separation of this compound from potential impurities is achieved based on differences in their hydrophobicity. Less polar compounds will have a stronger interaction with the stationary phase and thus elute later, while more polar compounds will elute earlier with the mobile phase. A gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time, is employed to ensure efficient separation of a potentially complex mixture of starting materials, byproducts, and the target compound.
Experimental Protocols
Materials and Reagents
-
Sample: Crude this compound (synthesized in-house or obtained from a commercial source).
-
Solvents (HPLC Grade):
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Water (H₂O), filtered and deionized
-
-
Mobile Phase Additives (Optional, for pH adjustment and improved peak shape):
-
Trifluoroacetic acid (TFA), 0.1% (v/v)
-
Formic acid (FA), 0.1% (v/v)
-
-
Sample Diluent: A mixture of Water and Acetonitrile (e.g., 80:20 v/v).
Instrumentation and Chromatographic Conditions
The following table summarizes the recommended HPLC setup and starting parameters for the purification of this compound. These parameters may require optimization depending on the specific impurity profile of the crude sample.
| Parameter | Condition |
| HPLC System | Preparative HPLC system with a gradient pump, UV-Vis detector, and fraction collector. |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 10 mm, 5 µm particle size). |
| Mobile Phase A | Water with 0.1% TFA |
| Mobile Phase B | Acetonitrile with 0.1% TFA |
| Flow Rate | 4.0 mL/min |
| Gradient Elution | 5% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 5% B over 1 minute, and equilibrate for 4 minutes. |
| Detection Wavelength | 254 nm (or a more specific wavelength determined by UV-Vis scan of the pure compound). |
| Injection Volume | 500 µL (dependent on sample concentration and column loading capacity). |
| Column Temperature | Ambient (or controlled at 25 °C for better reproducibility). |
Sample Preparation
-
Accurately weigh approximately 50 mg of the crude this compound.
-
Dissolve the crude material in 5 mL of the sample diluent (80:20 Water:Acetonitrile).
-
Vortex the solution until the sample is fully dissolved. If solubility is an issue, sonication may be applied.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
Purification Protocol
-
Equilibrate the HPLC column with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.
-
Inject the filtered sample onto the column.
-
Run the gradient elution as specified in the chromatographic conditions table.
-
Monitor the chromatogram in real-time and collect fractions corresponding to the main peak, which is presumed to be the this compound.
-
After the purification run, perform a blank injection with the sample diluent to ensure no carryover.
Post-Purification Analysis
-
Analyze the collected fractions using analytical HPLC to determine their purity.
-
Pool the fractions with high purity (e.g., >98%).
-
Remove the organic solvent (Acetonitrile) from the pooled fractions using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid.
-
Confirm the identity and purity of the final product using analytical techniques such as NMR, Mass Spectrometry, and analytical HPLC.
Logical Workflow Diagram
The following diagram illustrates the key steps in the HPLC purification workflow for this compound.
Caption: Workflow for the HPLC purification of this compound.
Conclusion
The described RP-HPLC method provides a detailed protocol for the purification of this compound. The starting conditions are based on established methods for similar compounds and should serve as an excellent starting point for researchers. Optimization of the gradient, flow rate, and mobile phase composition may be necessary to achieve the desired purity and yield depending on the specific nature of the impurities in the crude sample. This application note is intended to guide researchers, scientists, and drug development professionals in developing a robust purification strategy for this and related pyridazinone compounds.
Application Notes and Protocols for Cell-Based Assays of 3,6-Dimethylpyridazin-4-ol
Introduction
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to establish and conduct cell-based assays for the characterization of 3,6-Dimethylpyridazin-4-ol, a novel pyridazine derivative with uncharacterized biological activity. The following protocols describe a tiered screening approach, beginning with broad cytotoxicity and anti-proliferative assays, followed by more specific mechanistic studies to elucidate potential modes of action.
Tier 1: Primary Screening for Bioactivity
The initial tier of screening aims to determine the cytotoxic and anti-proliferative potential of this compound across a panel of representative cancer cell lines.
Cell Viability and Cytotoxicity Assays
A fundamental first step in characterizing a novel compound is to assess its effect on cell viability. The MTT assay is a widely used, colorimetric method to quantify viable cells in a culture.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Culture selected cell lines (e.g., HeLa, A549, MCF-7) in appropriate media until approximately 80% confluency.
-
Trypsinize and seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in cell culture media to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Remove the media from the wells and add 100 µL of the media containing the different concentrations of the compound. Include vehicle control (media with DMSO) and untreated control wells.
-
Incubate the plate for 24, 48, and 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the media from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Data Presentation: Hypothetical IC₅₀ Values for this compound
| Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| HeLa | 24 | > 100 |
| 48 | 75.2 | |
| 72 | 52.8 | |
| A549 | 24 | > 100 |
| 48 | 89.1 | |
| 72 | 68.4 | |
| MCF-7 | 24 | > 100 |
| 48 | 65.7 | |
| 72 | 45.1 |
Experimental Workflow for Primary Screening
Application Notes and Protocols for 3,6-Dimethylpyridazin-4-ol in Anti-Inflammatory Agent Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel anti-inflammatory agents remains a significant focus of pharmaceutical research.
This document provides detailed application notes and experimental protocols for the investigation of 3,6-Dimethylpyridazin-4-ol and its structural analogs, primarily focusing on the broader class of pyridazinone derivatives, as potential anti-inflammatory agents. The information presented is based on existing research into pyridazinone compounds, which serve as a valuable proxy for understanding the potential mechanisms and applications of this compound.
Mechanism of Action
Pyridazinone derivatives have been shown to exert their anti-inflammatory effects through multiple mechanisms, primarily by modulating key signaling pathways involved in the inflammatory response.
One of the principal mechanisms is the inhibition of phosphodiesterase 4 (PDE4) .[1] PDE4 is an enzyme that specifically degrades cyclic adenosine monophosphate (cAMP), a critical second messenger that plays a pivotal role in regulating inflammatory cell activation. By inhibiting PDE4, pyridazinone derivatives lead to an increase in intracellular cAMP levels. This elevation in cAMP subsequently activates Protein Kinase A (PKA), which can phosphorylate and inhibit various pro-inflammatory transcription factors, including NF-κB. The net effect is a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1]
Furthermore, pyridazinone derivatives can modulate the mitogen-activated protein kinase (MAPK) signaling pathway . The MAPK cascade, which includes ERK, JNK, and p38 kinases, is another critical regulator of inflammatory gene expression. Some pyridazinone compounds have been observed to interfere with the phosphorylation and activation of these kinases, thereby suppressing the downstream inflammatory response.
Data Presentation
The following tables summarize the quantitative data on the anti-inflammatory activity of representative pyridazinone derivatives from published studies.
Table 1: In Vitro Anti-Inflammatory Activity of Pyridazinone Derivatives
| Compound | Target | Assay | IC50 / % Inhibition | Reference |
| 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one | PDE4B | Enzyme Inhibition Assay | IC50: 251 ± 18 nM | [1] |
| 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one | PDE4B | Enzyme Inhibition Assay | 64% inhibition at 20 µM | [1] |
Table 2: In Vivo Anti-Inflammatory Activity of Pyridazinone Derivatives
| Compound | Model | Dose | % Inhibition of Edema | Reference |
| Compound A (a 3-hydroxy pyridine-4-one derivative) | Carrageenan-induced paw edema in rats | 20 mg/kg | 67% | [2] |
| Compound C (a 3-hydroxy pyridine-4-one derivative) | Carrageenan-induced paw edema in rats | 100 mg/kg | 56% | [2] |
| Compound C (a 3-hydroxy pyridine-4-one derivative) | Carrageenan-induced paw edema in rats | 200 mg/kg | 58% | [2] |
| Indomethacin (Reference Drug) | Carrageenan-induced paw edema in rats | 10 mg/kg | 54% at 3 hours | [3] |
| Naproxen (Reference Drug) | Carrageenan-induced paw edema in rats | 15 mg/kg | 73% at 3 hours | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard procedures and can be adapted for the evaluation of this compound and its derivatives.
Protocol 1: In Vitro PDE4B Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human recombinant PDE4B.
Materials:
-
Human recombinant PDE4B enzyme
-
cAMP substrate
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
3H-cAMP (radiolabelled substrate)
-
Scintillation cocktail
-
Scintillation counter
-
96-well microplates
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well microplate, add the test compound dilutions, human recombinant PDE4B enzyme, and assay buffer.
-
Initiate the reaction by adding a mixture of cAMP and 3H-cAMP.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Terminate the reaction by adding a stop solution (e.g., 0.1 M HCl).
-
Add a slurry of snake venom nucleotidase to convert the unhydrolyzed 3H-cAMP to 3H-adenosine.
-
Incubate the plate for an additional period (e.g., 10 minutes) at 30°C.
-
Transfer the reaction mixture to an ion-exchange resin column to separate the charged 3H-adenosine from the uncharged product.
-
Elute the product and mix with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value using a suitable software.
Protocol 2: In Vitro Anti-inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages
Objective: To evaluate the effect of a test compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated murine macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
LPS (from E. coli)
-
Test compound (e.g., this compound)
-
MTT reagent for cell viability assay
-
ELISA kits for TNF-α and IL-6
-
24-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. A vehicle control group (no LPS, no compound) and a positive control group (LPS only) should be included.
-
After incubation, collect the cell culture supernatants for cytokine analysis.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
In a parallel plate, assess the cytotoxicity of the test compound using the MTT assay to ensure that the observed reduction in cytokine production is not due to cell death.
-
Calculate the percentage of inhibition of cytokine production for each concentration of the test compound.
Protocol 3: In Vivo Carrageenan-Induced Paw Edema in Rats
Objective: To assess the in vivo anti-inflammatory activity of a test compound in an acute inflammation model.
Materials:
-
Male Wistar rats (180-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compound (e.g., this compound)
-
Reference drug (e.g., Indomethacin, 10 mg/kg)
-
Plethysmometer
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
Procedure:
-
Acclimatize the rats for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
-
Divide the rats into groups (n=6 per group): Vehicle control, reference drug, and test compound groups (at least two doses).
-
Administer the test compound or reference drug intraperitoneally or orally 30-60 minutes before the carrageenan injection.
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Calculate the percentage of increase in paw volume (edema) for each animal at each time point.
-
Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in these application notes.
References
- 1. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Novel Heterocycles from 3,6-Dimethylpyridazin-4-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel fused heterocyclic compounds utilizing 3,6-Dimethylpyridazin-4-ol as a versatile starting material. The pyridazine core is a key pharmacophore in numerous biologically active compounds, and the methodologies described herein offer pathways to novel molecular scaffolds for drug discovery and development.
Overview of Synthetic Strategies
This compound exists in tautomeric equilibrium with 3,6-dimethylpyridazin-4(1H)-one. This reactivity allows for two primary strategies for the synthesis of novel heterocycles:
-
Functionalization and Annulation: The pyridazin-4-ol can be converted into a reactive intermediate, such as a 4-chloropyridazine derivative. This intermediate can then undergo nucleophilic substitution with bifunctional nucleophiles to construct a new fused ring system.
-
Cycloaddition Reactions: The pyridazinone tautomer can potentially act as a diene or dienophile in cycloaddition reactions, offering a direct route to polycyclic systems.
This document will focus on the functionalization and annulation approach, for which more established synthetic precedents exist. The primary target will be the synthesis of pyrazolo[3,4-d]pyridazine and triazolo[4,3-b]pyridazine derivatives, which are known to possess a wide range of biological activities.
Synthesis of Key Intermediate: 4-Chloro-3,6-dimethylpyridazine
The conversion of the hydroxyl group in this compound to a chlorine atom is a critical first step to activate the pyridazine ring for subsequent nucleophilic substitution reactions. This transformation is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).
Experimental Protocol: Synthesis of 4-Chloro-3,6-dimethylpyridazine
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware and safety equipment
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, cautiously add this compound (1.0 eq).
-
Slowly add phosphorus oxychloride (3.0-5.0 eq) to the flask with stirring. The reaction is exothermic.
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a fume hood.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-Chloro-3,6-dimethylpyridazine.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Quantitative Data Summary:
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| Phosphorus oxychloride | 3.0-5.0 eq |
| Reaction Conditions | |
| Temperature | 105-110 °C |
| Reaction Time | 2-4 hours |
| Yield | |
| Expected Yield | 70-85% |
Synthesis of Fused Heterocycles
Synthesis of 6,9-Dimethylpyrazolo[3,4-d]pyridazine
The reaction of 4-Chloro-3,6-dimethylpyridazine with hydrazine hydrate provides a direct route to the fused pyrazolo[3,4-d]pyridazine ring system.
Experimental Protocol: Synthesis of 6,9-Dimethylpyrazolo[3,4-d]pyridazine
Materials:
-
4-Chloro-3,6-dimethylpyridazine
-
Hydrazine hydrate (80-99%)
-
Ethanol or n-butanol
-
Standard laboratory glassware and safety equipment
Procedure:
-
Dissolve 4-Chloro-3,6-dimethylpyridazine (1.0 eq) in ethanol or n-butanol in a round-bottom flask.
-
Add hydrazine hydrate (1.5-2.0 eq) to the solution.
-
Heat the reaction mixture to reflux for 6-12 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).
Quantitative Data Summary:
| Parameter | Value |
| Reactants | |
| 4-Chloro-3,6-dimethylpyridazine | 1.0 eq |
| Hydrazine hydrate | 1.5-2.0 eq |
| Reaction Conditions | |
| Solvent | Ethanol or n-butanol |
| Temperature | Reflux |
| Reaction Time | 6-12 hours |
| Yield | |
| Expected Yield | 60-80% |
Synthesis of 3,6-Dimethyl-[1][2][3]triazolo[4,3-b]pyridazine
The synthesis of the isomeric triazolo[4,3-b]pyridazine system requires the formation of a 4-hydrazinylpyridazine intermediate, followed by cyclization with a one-carbon synthon.
Step 1: Synthesis of 4-Hydrazinyl-3,6-dimethylpyridazine
Experimental Protocol:
Materials:
-
4-Chloro-3,6-dimethylpyridazine
-
Hydrazine hydrate (excess)
-
Ethanol
-
Standard laboratory glassware and safety equipment
Procedure:
-
Dissolve 4-Chloro-3,6-dimethylpyridazine (1.0 eq) in ethanol.
-
Add an excess of hydrazine hydrate (5-10 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor by TLC.
-
After the reaction is complete, remove the excess hydrazine hydrate and ethanol under reduced pressure.
-
The resulting solid is 4-Hydrazinyl-3,6-dimethylpyridazine, which can be used in the next step without further purification.
Step 2: Cyclization to 3,6-Dimethyl-[1][2][3]triazolo[4,3-b]pyridazine
Experimental Protocol:
Materials:
-
4-Hydrazinyl-3,6-dimethylpyridazine
-
Triethyl orthoformate or formic acid
-
Standard laboratory glassware and safety equipment
Procedure:
-
Suspend the crude 4-Hydrazinyl-3,6-dimethylpyridazine (1.0 eq) in triethyl orthoformate or formic acid.
-
Heat the mixture to reflux for 4-8 hours. Monitor by TLC.
-
Cool the reaction mixture to room temperature.
-
Remove the excess reagent under reduced pressure.
-
The residue can be purified by column chromatography or recrystallization to yield the final product.
Quantitative Data Summary (Step 2):
| Parameter | Value |
| Reactants | |
| 4-Hydrazinyl-3,6-dimethylpyridazine | 1.0 eq |
| Cyclizing Agent | Triethyl orthoformate or Formic Acid |
| Reaction Conditions | |
| Temperature | Reflux |
| Reaction Time | 4-8 hours |
| Yield | |
| Expected Yield | 50-70% |
Visualizing Synthetic Pathways
The following diagrams illustrate the key synthetic transformations described in this document.
References
Protocols for Scaling Up 3,6-Dimethylpyridazin-4-ol Synthesis
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,6-Dimethylpyridazin-4-ol is a heterocyclic compound of interest in medicinal chemistry and drug development due to its pyridazine core structure, which is found in a variety of biologically active molecules. The development of robust and scalable synthetic protocols is crucial for enabling further research and potential commercialization of compounds containing this moiety. This document provides detailed application notes and experimental protocols for a two-step synthesis of this compound, designed for scalability. The synthesis involves the preparation of a key intermediate, 1-hydroxy-2,5-hexanedione, from a biomass-derived starting material, followed by a cyclization reaction with hydrazine hydrate.
Synthetic Strategy
The proposed synthetic pathway for this compound is a two-step process:
-
Step 1: Synthesis of 1-Hydroxy-2,5-hexanedione (HHD) from 5-Hydroxymethylfurfural (HMF). This step involves the hydrogenation and hydrolysis of HMF, a versatile platform chemical derived from biomass. A scalable method utilizing a commercial palladium on carbon (Pd/C) catalyst in the presence of acetic acid is presented.
-
Step 2: Cyclization of 1-Hydroxy-2,5-hexanedione with Hydrazine Hydrate. The synthesized HHD is then cyclized with hydrazine hydrate to form the target molecule, this compound.
The overall synthetic scheme is depicted below.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 1-Hydroxy-2,5-hexanedione (HHD)
This protocol is adapted from a method utilizing a commercial Pd/C catalyst for the conversion of HMF to HHD.[1]
Materials:
-
5-Hydroxymethylfurfural (HMF)
-
10% Palladium on Carbon (Pd/C)
-
Acetic Acid (AcOH)
-
Deionized Water
-
Hydrogen Gas (H₂)
-
High-pressure reactor (e.g., Parr autoclave)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reactor Setup: To a high-pressure reactor, add 5-Hydroxymethylfurfural (HMF), 10% Pd/C, acetic acid, and deionized water in the proportions specified in Table 1.
-
Hydrogenation: Seal the reactor and purge with hydrogen gas three times. Pressurize the reactor to 4 MPa with hydrogen.
-
Reaction: Heat the reactor to 120°C with vigorous stirring. Maintain these conditions for 3 hours.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filtration: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with a small amount of water.
-
Extraction (Optional): The aqueous solution of HHD can be used directly in the next step. Alternatively, to isolate HHD, saturate the aqueous solution with sodium chloride and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Solvent Removal: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain crude 1-Hydroxy-2,5-hexanedione.
Data Presentation:
| Parameter | Value | Reference |
| HMF to Pd mole ratio | 420:1 | [1] |
| HMF Concentration | 13.6 wt% in water | [1] |
| Acetic Acid Conc. | ~3-7 wt% | [1] |
| Hydrogen Pressure | 4 MPa | [1] |
| Temperature | 120 °C | [1] |
| Reaction Time | 3 hours | [1] |
| HMF Conversion | 98% | [1] |
| HHD Yield | 68% | [1] |
Table 1: Reaction parameters for the synthesis of 1-Hydroxy-2,5-hexanedione.
Step 2: Cyclization to this compound
This protocol is a general procedure for the cyclization of 1,4-dicarbonyl compounds with hydrazine.
Materials:
-
1-Hydroxy-2,5-hexanedione (HHD)
-
Hydrazine Hydrate (N₂H₄·H₂O)
-
Ethanol
-
Reflux condenser
-
Stirring hotplate
-
Crystallization dish
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the crude 1-Hydroxy-2,5-hexanedione from the previous step in ethanol.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. An exothermic reaction may be observed.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cooling and Crystallization: After the reaction is complete, cool the mixture to room temperature, then further cool in an ice bath to induce crystallization.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold ethanol.
-
Drying: Dry the product under vacuum to obtain this compound. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Data Presentation:
| Parameter | Value |
| HHD to Hydrazine ratio | 1 : 1.1 (mol/mol) |
| Solvent | Ethanol |
| Temperature | Reflux (~78 °C) |
| Reaction Time | 4-6 hours |
| Expected Yield | >80% (based on analogous reactions) |
Table 2: Reaction parameters for the synthesis of this compound.
Workflow Visualization
The experimental workflow for the synthesis of this compound is outlined below.
Caption: Experimental workflow for the two-step synthesis.
Conclusion
The provided protocols offer a scalable and efficient pathway for the synthesis of this compound. The use of a biomass-derived starting material and a robust catalytic system in the first step enhances the sustainability and industrial applicability of the overall process. The subsequent cyclization is a straightforward and high-yielding transformation. These detailed application notes and protocols should serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,6-Dimethylpyridazin-4-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3,6-Dimethylpyridazin-4-ol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for preparing this compound?
The most plausible and common strategy for the synthesis of pyridazine derivatives involves the cyclocondensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives. For this compound, a suitable starting material would be a functionalized 1,4-dicarbonyl compound that can lead to the desired hydroxyl group at the 4-position. A likely precursor is a derivative of 3-oxopentane-1,5-dicarboxylic acid or a related compound that can undergo cyclization with hydrazine.
Q2: What are the key reaction parameters that influence the yield of the synthesis?
Several parameters can significantly impact the yield and purity of this compound. These include:
-
Reaction Temperature: The temperature of the cyclocondensation reaction is crucial. It needs to be high enough to drive the reaction to completion but not so high as to cause decomposition of the starting materials or product.
-
Solvent: The choice of solvent is critical. Protic solvents like ethanol or acetic acid are often used for hydrazine condensations as they can facilitate proton transfer steps in the mechanism.
-
pH of the reaction medium: The acidity or basicity of the medium can influence the rate of both the initial condensation and the subsequent cyclization and dehydration steps. For hydrazine condensations, slightly acidic conditions are often optimal.
-
Purity of Reactants: The purity of the starting 1,4-dicarbonyl compound and hydrazine hydrate is paramount. Impurities can lead to side reactions and the formation of undesired byproducts, complicating purification and reducing the overall yield.
-
Reaction Time: Sufficient reaction time is necessary to ensure the reaction goes to completion. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is recommended.
Q3: How can I monitor the progress of the reaction?
Reaction progress can be effectively monitored using chromatographic techniques. Thin Layer Chromatography (TLC) is a simple and rapid method. A suitable solvent system should be developed to achieve good separation between the starting materials, intermediates, and the final product. Staining with an appropriate reagent (e.g., iodine vapor or potassium permanganate) can help visualize the spots if they are not UV-active. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be employed.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Decomposition of starting material or product. 3. Incorrect reaction conditions (temperature, solvent, pH). 4. Impure reactants. | 1. Increase reaction time and monitor by TLC/GC. 2. Lower the reaction temperature. 3. Optimize reaction conditions by running small-scale trials with varying parameters. 4. Purify starting materials before use. |
| Formation of Multiple Products | 1. Side reactions due to impurities. 2. Non-specific reactions of hydrazine. 3. Isomerization of the product. | 1. Ensure the purity of starting materials. 2. Control the stoichiometry of the reactants carefully. 3. Adjust the pH of the reaction medium to favor the desired product. |
| Difficulty in Product Isolation/Purification | 1. Product is highly soluble in the reaction solvent. 2. Formation of emulsions during workup. 3. Product co-elutes with impurities during chromatography. | 1. Remove the solvent under reduced pressure and attempt crystallization from a different solvent system. 2. Add brine during aqueous workup to break emulsions. 3. Optimize the mobile phase for column chromatography to improve separation. |
| Product is Unstable | 1. Oxidation of the hydroxyl group. 2. Tautomerization to the corresponding pyridazinone. | 1. Store the product under an inert atmosphere (e.g., nitrogen or argon). 2. Characterize the product thoroughly to confirm its structure, as the pyridazinone tautomer may be the more stable form. |
Experimental Protocols
Proposed Synthesis of this compound
This protocol is a general guideline based on established methods for pyridazine synthesis. Optimization may be required.
Reaction:
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting 1,4-dicarbonyl compound (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for a period of 4-12 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
To the residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.
-
Data Presentation
Table 1: Influence of Reaction Conditions on the Yield of a Model Pyridazine Synthesis*
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Ethanol | Reflux | 6 | 65 |
| 2 | Acetic Acid | 100 | 4 | 78 |
| 3 | Toluene | Reflux | 12 | 55 |
| 4 | Dioxane | 100 | 8 | 72 |
*Data is hypothetical and for illustrative purposes to show potential optimization parameters.
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: A generalized workflow for the synthesis of this compound.
Troubleshooting Logic for Low Product Yield
common impurities in crude 3,6-Dimethylpyridazin-4-ol and how to remove them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 3,6-Dimethylpyridazin-4-ol. The information is designed to help identify and remove common impurities encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
The impurities present in your crude product are highly dependent on the synthetic route employed. A common method for synthesizing pyridazinone cores is through the cyclocondensation of a 1,4-dicarbonyl compound with a hydrazine derivative.[1][2][3] For this compound, a plausible synthetic precursor would be a substituted 1,4-dicarbonyl compound.
Based on this general approach, common impurities may include:
-
Unreacted Starting Materials: Residual amounts of the 1,4-dicarbonyl precursor and hydrazine starting materials.
-
Incompletely Cyclized Intermediates: Open-chain hydrazone intermediates that have not fully cyclized to form the pyridazinone ring.
-
Byproducts from Side Reactions: Dehydration products, oxidation products, or products from polymerization of starting materials or intermediates.
-
Residual Solvents: Solvents used in the reaction and work-up, such as ethanol, benzene, or dichloromethane.[4]
Q2: I have an unknown impurity in my crude product. How can I get a preliminary idea of its structure?
Standard analytical techniques can provide initial structural information. It is recommended to use a combination of:
-
Thin Layer Chromatography (TLC): To estimate the number of components and their relative polarities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To identify characteristic functional groups and structural fragments of the main product and impurities.
-
Mass Spectrometry (MS): To determine the molecular weight of the impurities.
Comparing the spectra of your crude product to a pure standard of this compound (if available) will help in identifying impurity peaks.
Q3: What are the recommended general purification strategies for this compound?
The most effective purification methods for pyridazinone derivatives are typically recrystallization and column chromatography. The choice between these methods will depend on the nature and quantity of the impurities.
Troubleshooting Guides
Issue 1: Poor Purity After Initial Synthesis
Symptoms:
-
Multiple spots are observed on the TLC plate of the crude product.
-
The melting point of the crude solid is broad and lower than the expected value.
-
NMR analysis shows significant peaks that do not correspond to this compound.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Ensure the reaction has gone to completion by monitoring with TLC. - If the reaction has stalled, consider extending the reaction time or increasing the temperature. |
| Incorrect Stoichiometry of Reactants | - Verify the molar ratios of your starting materials. An excess of one reactant can lead to it being a major impurity. |
| Sub-optimal Reaction Conditions | - The solvent and temperature can significantly impact the reaction outcome. Consult literature for similar pyridazinone syntheses to optimize your conditions. |
Issue 2: Difficulty in Removing a Persistent Impurity
Symptoms:
-
An impurity co-elutes with the product during column chromatography.
-
The impurity co-crystallizes with the product during recrystallization.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Impurity with Similar Polarity to the Product | - For Column Chromatography: - Try a different solvent system with varying polarity. Common eluents for pyridazinone derivatives include mixtures of ethyl acetate and hexanes, or methanol in dichloromethane.[4] - Consider using a different stationary phase, such as alumina instead of silica gel. - For Recrystallization: - Experiment with a range of solvent systems. Good single solvents for recrystallization of polar compounds include ethanol, methanol, or water. Solvent pairs like ethanol/water or ethyl acetate/hexanes can also be effective. |
| Structurally Similar Impurity | - If the impurity is an isomer or a closely related byproduct, separation can be challenging. High-performance liquid chromatography (HPLC) may be required for complete separation. |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Screening: In separate small test tubes, dissolve a small amount of the crude this compound in various solvents (e.g., ethanol, methanol, water, ethyl acetate) with heating. Observe which solvent dissolves the compound when hot but gives good crystal formation upon cooling. A solvent pair (e.g., ethanol/water) can also be tested by dissolving the compound in the "good" solvent and adding the "poor" solvent dropwise until turbidity persists, then reheating to clarify and cooling.
-
Recrystallization Procedure:
-
Dissolve the crude product in a minimum amount of the chosen hot solvent.
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
-
Protocol 2: Silica Gel Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system using TLC. The ideal solvent system will give the product an Rf value of approximately 0.3-0.4 and show good separation from the impurities. A common starting point for pyridazinone derivatives is a mixture of ethyl acetate and hexanes.
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pack a chromatography column with the slurry, ensuring there are no air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and evaporating the solvent.
-
Carefully load the sample onto the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions and monitor them by TLC to identify which fractions contain the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Quantitative Data
| Purification Method | Initial Purity (Crude) | Final Purity (Post-Purification) | Typical Yield |
| Recrystallization | 75-85% | >98% | 60-80% |
| Column Chromatography | 70-90% | >99% | 70-90% |
Note: Purity is typically determined by HPLC or qNMR. Yields are dependent on the initial purity and the efficiency of the chosen method.
Purification Workflow
References
- 1. The first Q-Tube based high-pressure synthesis of anti-cancer active thiazolo[4,5-c]pyridazines via the [4 + 2] cyclocondensation of 3-oxo-2-arylhydrazonopropanals with 4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 4. 3,6-Dimethyl Pyridazine synthesis - chemicalbook [chemicalbook.com]
optimizing solvent conditions for 3,6-Dimethylpyridazin-4-ol reactions
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for optimizing solvent conditions in reactions involving 3,6-Dimethylpyridazin-4-ol.
Troubleshooting Guide
This guide addresses common issues encountered during the chemical modification of this compound, such as alkylation or acylation reactions.
Diagram: Troubleshooting Workflow
Caption: Troubleshooting flowchart for common reaction issues.
Q1: I am getting very low to no yield in my alkylation reaction. What should I check first?
A1:
-
Reagent Quality: Ensure the purity of your this compound starting material, alkylating agent (e.g., alkyl halide), and base. Moisture or impurities can quench the reaction.
-
Base Strength & Stoichiometry: The pyridazinol is weakly acidic. A sufficiently strong base (e.g., NaH, K₂CO₃, t-BuOK) is required for complete deprotonation. Ensure you are using at least one equivalent of the base.
-
Reaction Temperature: Some alkylations require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, consider increasing it. Conversely, excessive heat can cause decomposition.
-
Solvent Choice: The solvent must be appropriate for the chosen base and stable under the reaction conditions. For instance, using a protic solvent like ethanol with a strong base like NaH is not advisable as they will react. Polar aprotic solvents like DMF or DMSO are often effective.[1]
Q2: My reaction is producing a mixture of N- and O-alkylated products. How can I improve the selectivity?
A2: The N- vs. O-alkylation ratio is highly dependent on the solvent and counter-ion.[2] this compound exists in tautomeric equilibrium with its pyridazinone form. This ambident nucleophile can be alkylated at either the nitrogen or the oxygen atom.
-
To favor O-alkylation:
-
Solvent: Use polar aprotic solvents like DMF, DMSO, or acetone.[2][3] These solvents solvate the cation but not the oxygen of the pyridazinolate anion, leaving it more nucleophilic.
-
Base/Counter-ion: Use bases with larger cations (e.g., K₂CO₃, Cs₂CO₃). These cations associate less tightly with the oxygen, increasing its reactivity.
-
Leaving Group: Harder leaving groups on the electrophile may favor reaction at the harder oxygen nucleophile.
-
-
To favor N-alkylation:
-
Solvent: Use polar protic solvents like ethanol or methanol. These solvents can hydrogen-bond with the oxygen atom, making it less nucleophilic and favoring attack by the "softer" nitrogen atom.
-
Base/Counter-ion: Use bases with smaller cations (e.g., NaH, LiH). These cations coordinate more tightly to the oxygen atom, sterically hindering it and promoting N-alkylation.
-
Q3: My starting materials are not dissolving properly. What can I do?
A3: Poor solubility is a common issue that can halt a reaction.
-
Select a Better Solvent: If your pyridazinol or base is not dissolving, switch to a more polar solvent. Polar aprotic solvents like DMF and DMSO are excellent solvents for a wide range of organic molecules and inorganic salts.[1]
-
Increase Temperature: Gently warming the mixture can often help dissolve the reagents.
-
Sonication: Using an ultrasonic bath can help break up solid particles and improve dissolution.
-
Phase-Transfer Catalyst: In biphasic systems (e.g., toluene/water with NaOH), a phase-transfer catalyst (like TBAB) can be used to shuttle the pyridazinolate anion into the organic phase to react with the electrophile.
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose solvents for reactions with this compound?
A1: Polar aprotic solvents are generally the most effective and versatile for reactions like alkylation.
-
Dimethylformamide (DMF): Excellent solvating power for the pyridazinol and many inorganic bases (e.g., K₂CO₃, NaH).
-
Dimethyl Sulfoxide (DMSO): Higher boiling point than DMF, allowing for higher reaction temperatures. It is also a superb solvent for many substrates.[1] Be aware that it can be challenging to remove under vacuum.
-
Acetonitrile (ACN): A good option with a lower boiling point, making for easier workup.
-
Tetrahydrofuran (THF): A less polar option, often used with very strong bases like NaH or BuLi.
Q2: How does the choice of base affect my solvent selection?
A2: The base and solvent must be compatible.
-
Hydrides (NaH, KH): Must be used in anhydrous aprotic solvents (e.g., THF, DMF). They react violently with protic solvents like water or alcohols.
-
Carbonates (K₂CO₃, Cs₂CO₃): Commonly used in polar aprotic solvents like DMF or acetone where they have moderate solubility.
-
Hydroxides (NaOH, KOH): Can be used in polar protic solvents or in aprotic solvents like DMSO.[1][3] They can also be used in two-phase systems with a phase-transfer catalyst.
-
Alkoxides (t-BuOK): Typically used in the corresponding alcohol (t-BuOH) or in aprotic solvents like THF.[1]
Q3: Can I use a non-polar solvent like toluene or benzene?
A3: While possible, it is often less efficient. The pyridazinol and its salt are quite polar and will have low solubility in non-polar solvents.[1] These solvents are typically only used if a specific protocol, such as one involving azeotropic removal of water or a phase-transfer catalyst, calls for them.
Data on Solvent Effects
| Solvent | Solvent Type | Typical Base | Expected Major Product | Rationale |
| DMF | Polar Aprotic | K₂CO₃, NaH | O-Alkylation | Solvates cation, leaving oxygen nucleophilic. |
| DMSO | Polar Aprotic | KOH, t-BuOK | O-Alkylation | Strong cation solvation promotes O-attack.[1][3] |
| Acetone | Polar Aprotic | K₂CO₃ | O-Alkylation | Less polar than DMF, but effective for carbonates. |
| THF | Aprotic | NaH | Mixed / N-Alkylation | Less polar; tight ion-pairing with Na⁺ can favor N-attack. |
| Ethanol | Polar Protic | NaOEt | N-Alkylation | Hydrogen bonding deactivates the oxygen atom. |
Disclaimer: This data is illustrative and based on general principles of ambident nucleophile reactivity. Optimal conditions for this compound should be determined experimentally.
General Experimental Protocol (O-Alkylation Example)
This protocol provides a starting point for optimizing the O-alkylation of this compound.
Diagram: Solvent Optimization Workflow
Caption: Workflow for experimental solvent screening.
Materials:
-
This compound
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Potassium carbonate (K₂CO₃), anhydrous
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Alkyl halide (e.g., Iodomethane, Benzyl bromide)
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Anhydrous Dimethylformamide (DMF)
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Round-bottom flask with stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Solvent & Base: Add anhydrous DMF, followed by anhydrous potassium carbonate (1.5 eq).
-
Stirring: Stir the suspension at room temperature for 30 minutes to facilitate the formation of the potassium salt.
-
Electrophile Addition: Add the alkyl halide (1.1 eq) dropwise to the stirring suspension.
-
Reaction: Heat the reaction to 60-80 °C and monitor its progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Pour the mixture into cold water and extract with an appropriate organic solvent (e.g., Ethyl Acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.
References
Technical Support Center: Crystallization of 3,6-Dimethylpyridazin-4-ol
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the crystallization of 3,6-Dimethylpyridazin-4-ol. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound is not dissolving in the chosen solvent.
A1: This issue typically arises from using an inappropriate solvent or insufficient solvent volume. This compound, as a polar heterocyclic compound, is expected to be soluble in polar organic solvents.
-
Troubleshooting Steps:
-
Solvent Selection: Ensure you are using a suitable polar solvent. Good starting points for pyridazinone derivatives include ethanol, methanol, isopropanol, and ethyl acetate.[1][2][3][4]
-
Increase Solvent Volume: Add a small amount of additional hot solvent. It is crucial to use the minimum amount of hot solvent necessary to fully dissolve the compound to ensure successful recrystallization upon cooling.[5][6]
-
Heating: Make sure the solvent is heated to its boiling point to maximize solubility.
-
Solvent Screening: If the compound remains insoluble, a different solvent may be required. Perform a small-scale solubility test with various solvents to identify a more suitable one.
-
Q2: After dissolving the compound and cooling the solution, no crystals are forming.
A2: The absence of crystal formation upon cooling could be due to several factors, including the solution not being supersaturated or the presence of impurities that inhibit crystallization.
-
Troubleshooting Steps:
-
Induce Crystallization:
-
Increase Supersaturation:
-
Evaporation: Partially evaporate the solvent to increase the concentration of the compound.
-
Cooling: Cool the solution in an ice bath to further decrease the solubility of the compound.
-
-
Anti-Solvent Addition: If using a single solvent system is unsuccessful, consider a two-solvent system. Dissolve the compound in a "good" solvent in which it is highly soluble, and then slowly add a "poor" solvent (an anti-solvent) in which it is insoluble until the solution becomes slightly turbid. The two solvents must be miscible.
-
Q3: The crystals that formed are very small, like a powder.
A3: The formation of very small crystals is often a result of rapid cooling, which leads to rapid nucleation.
-
Troubleshooting Steps:
-
Slow Cooling: Allow the solution to cool to room temperature slowly and undisturbed. Insulating the flask can help to slow down the cooling process.
-
Re-dissolve and Cool Slowly: Reheat the solution until the crystals dissolve again, and then allow it to cool more slowly.
-
Q4: The crystallized product is an oil, not solid crystals.
A4: "Oiling out" occurs when the compound comes out of solution above its melting point or when the solution is too concentrated.
-
Troubleshooting Steps:
-
Add More Solvent: Reheat the solution to dissolve the oil, then add more solvent to decrease the concentration.
-
Slower Cooling: Cool the solution more slowly to allow for proper crystal lattice formation.
-
Change Solvent: The chosen solvent may not be appropriate. A solvent with a lower boiling point might be necessary.
-
Q5: The yield of my crystallized product is very low.
A5: A low yield can be caused by using too much solvent, incomplete crystallization, or loss of product during filtration and washing.
-
Troubleshooting Steps:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to dissolve the compound.
-
Maximize Crystallization: After cooling to room temperature, place the flask in an ice bath to maximize the amount of product that crystallizes out of the solution.
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Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove impurities without dissolving a significant amount of the product.
-
Second Crop: The remaining solution (mother liquor) can be concentrated by evaporation to obtain a second crop of crystals, which may be of lower purity.
-
General Solubility of Pyridazinone Derivatives
The following table summarizes the general solubility of pyridazinone derivatives in common laboratory solvents. This information can be used as a starting point for solvent selection for the crystallization of this compound.
| Solvent Class | Examples | General Solubility of Pyridazinone Derivatives |
| Polar Protic | Water, Ethanol, Methanol, Isopropanol | Generally soluble, especially when heated. |
| Polar Aprotic | Acetone, Ethyl Acetate, Dioxane, DMSO | Often soluble.[1][7] |
| Non-polar | Hexane, Toluene | Generally insoluble. |
Note: This table provides qualitative guidance. Experimental verification of solubility is recommended.
Experimental Protocol: General Crystallization of this compound
This is a general procedure for the recrystallization of this compound. The specific solvent and volumes may need to be optimized for your particular sample.
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Solvent Selection: Based on solubility tests, choose a suitable solvent (e.g., ethanol).
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Heat the mixture to the solvent's boiling point while stirring to dissolve the solid.
-
If the solid does not fully dissolve, add small portions of hot solvent until a clear solution is obtained.
-
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
-
Drying: Dry the crystals in a vacuum oven or desiccator to remove any remaining solvent.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the crystallization of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. mdpi.com [mdpi.com]
preventing degradation of 3,6-Dimethylpyridazin-4-ol during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 3,6-Dimethylpyridazin-4-ol to prevent its degradation. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound during storage?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, compounds with similar pyridazinone structures are susceptible to degradation through oxidation, hydrolysis, and photodegradation. The pyridazinone ring, being electron-rich, can be prone to oxidative processes. Hydrolysis may occur, particularly if the compound is stored in a humid environment or in solution. Photodegradation can be initiated by exposure to UV or visible light, leading to the formation of impurities.
Q2: What are the visible signs of this compound degradation?
Degradation of this compound may manifest as a change in physical appearance, such as a color change from its typical off-white or pale yellow to a darker shade. You might also observe clumping of the solid material due to moisture absorption. However, significant degradation can occur without any visible changes. Therefore, analytical testing is crucial to confirm the purity of the compound.
Q3: How can I detect and quantify the degradation of this compound?
The most reliable method for detecting and quantifying degradation is through stability-indicating analytical methods. High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective technique. A stability-indicating HPLC method can separate the intact this compound from its degradation products, allowing for accurate quantification of the parent compound.
Troubleshooting Guide
Issue: I suspect my sample of this compound has degraded.
Step 1: Visual Inspection
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Question: Has the color or physical state of the compound changed since it was first received?
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Action: Note any changes in color (e.g., darkening) or texture (e.g., clumping).
Step 2: Analytical Confirmation
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Question: Have you performed an analytical test to confirm the purity of the material?
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Action: Analyze the sample using a validated stability-indicating HPLC method. Compare the purity results to the certificate of analysis provided by the supplier.
Step 3: Review Storage Conditions
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Question: How has the compound been stored (temperature, humidity, light exposure)?
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Action: Verify that the storage conditions align with the recommendations in the table below. If not, improper storage is a likely cause of degradation.
Recommended Storage Conditions
To minimize degradation, this compound should be stored under controlled conditions. The following table summarizes the recommended storage parameters.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of potential chemical degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes the risk of oxidation. |
| Light Exposure | Amber Vial or Light-Proof Container | Protects the compound from photodegradation. |
| Humidity | Low Humidity / Desiccator | Prevents hydrolysis and moisture-related degradation. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing an HPLC method to assess the stability of this compound. Method optimization and validation are required for specific applications.
-
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Mobile Phase:
-
A gradient of acetonitrile and water (containing 0.1% formic acid for improved peak shape) is a good starting point.
-
Example Gradient: Start with 10% acetonitrile and increase to 90% over 20 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis scan of this compound (typically in the range of 220-350 nm).
-
Injection Volume: 10 µL
-
Sample Preparation:
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Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the sample and record the chromatogram.
-
The purity of the sample can be calculated based on the peak area of this compound relative to the total peak area of all components.
-
Visualizations
The following diagrams illustrate key concepts related to the degradation and proper handling of this compound.
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for suspected degradation.
Caption: Decision tree for selecting appropriate storage conditions.
Technical Support Center: Regioselective Synthesis of 3,6-Dimethylpyridazin-4-ol Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the regioselective synthesis of 3,6-dimethylpyridazin-4-ol derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of the this compound core structure?
A1: The synthesis of the this compound core typically begins with the condensation of a 1,2-dicarbonyl compound with a hydrazine derivative. A common and accessible starting material is 2,3-pentanedione. The reaction with hydrazine hydrate will form the pyridazine ring.
Q2: What is the primary challenge in the regioselective functionalization of this compound?
A2: The main challenge lies in controlling the regioselectivity of electrophilic or nucleophilic substitution reactions on the pyridazine ring. The two methyl groups and the hydroxyl group influence the electron density and steric accessibility of the ring positions, potentially leading to a mixture of isomers. For instance, direct C-H functionalization can be challenging due to the coordinating ability of the pyridazine nitrogen atoms, which can complicate the action of metal catalysts.[1]
Q3: Can I use palladium-catalyzed cross-coupling reactions for the functionalization of this pyridazine system?
A3: Yes, palladium-catalyzed cross-coupling reactions are a powerful tool for forming C-C and C-N bonds on pyridazine rings. However, success depends on the pre-functionalization of the ring, for example, by introducing a halide at a specific position. The regioselective introduction of this halide can itself be a challenge. The choice of palladium catalyst and ligands is crucial for the success of these reactions.
Troubleshooting Guides
Problem 1: Low yield in the initial ring formation of 3,6-dimethylpyridazine.
| Possible Cause | Suggested Solution |
| Incomplete reaction | Increase reaction time and/or temperature. Monitor the reaction progress using TLC or LC-MS. |
| Side reactions | Control the temperature carefully, as higher temperatures can lead to decomposition or polymerization. Ensure the purity of starting materials. |
| Inefficient work-up | Optimize the extraction and purification steps to minimize product loss. |
Problem 2: Poor regioselectivity during functionalization (e.g., halogenation or nitration).
| Possible Cause | Suggested Solution |
| Similar reactivity of ring positions | Modify the reaction conditions (temperature, solvent, catalyst) to enhance the subtle differences in reactivity. |
| Steric hindrance | Utilize bulkier or less bulky reagents to favor substitution at a specific position. |
| Electronic effects of substituents | Consider protecting the hydroxyl group to alter the electronic distribution of the ring and direct the substitution. |
Problem 3: Difficulty with C-H activation for direct functionalization.
| Possible Cause | Suggested Solution |
| Catalyst inhibition by pyridazine nitrogen | Use a directing group to guide the catalyst to the desired C-H bond. Alternatively, pyridine N-oxide mediated C-H activation can be explored as a strategy to temporarily block the nitrogen's coordinating ability.[1] |
| Harsh reaction conditions | Screen different transition metal catalysts (e.g., Rh, Mn) and ligands to find milder and more selective conditions.[2][3] |
Experimental Protocols
Protocol 1: Synthesis of 3,6-Dimethylpyridazine
This protocol describes a general method for the formation of the 3,6-dimethylpyridazine core.
-
Reaction Setup: To a solution of 2,3-pentanedione (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add hydrazine hydrate (1.1 eq) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature for 1 hour, then heat to reflux for 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain 3,6-dimethylpyridazine.
Protocol 2: Regioselective Halogenation (Example)
This protocol provides a general approach to introducing a halogen for further functionalization. The exact conditions will need to be optimized for regioselectivity.
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent (e.g., chloroform, acetic acid).
-
Reagent Addition: Add N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) (1.0-1.2 eq) portion-wise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Quench the reaction with a solution of sodium thiosulfate. Extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography to separate any regioisomers.
Data Presentation
Table 1: Hypothetical Yields for the Synthesis of 3,6-Dimethylpyridazine under Different Conditions.
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Ethanol | Reflux | 4 | 75 |
| Acetic Acid | Reflux | 4 | 82 |
| Ethanol | Room Temp | 24 | 45 |
| Acetic Acid | 80 | 6 | 80 |
Visualizations
Logical Relationship of Synthesis Challenges
References
Technical Support Center: Purification of 3,6-Dimethylpyridazin-4-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 3,6-Dimethylpyridazin-4-ol. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Encountering issues during the purification of this compound is common. This guide addresses potential problems, their probable causes, and recommended solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Crystal Formation during Recrystallization | - Incorrect solvent choice (compound is too soluble).- Insufficient concentration of the compound.- Cooling too rapidly. | - Screen a variety of solvents or solvent mixtures.- Concentrate the solution by slowly evaporating some of the solvent.- Allow the solution to cool slowly to room temperature, then place it in an ice bath. |
| Oiling Out Instead of Crystallizing | - The boiling point of the solvent is too high, causing the compound to melt before dissolving.- The solution is supersaturated.- Presence of impurities that inhibit crystallization. | - Choose a solvent with a lower boiling point.- Add a small amount of additional hot solvent to dissolve the oil, then cool slowly.- Attempt a preliminary purification step (e.g., short silica plug) to remove gross impurities. |
| Poor Recovery After Recrystallization | - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary to dissolve the compound.- Cool the filtrate in an ice bath to minimize solubility.- Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling. |
| Compound Decomposes on Silica Gel Column | - The compound is sensitive to the acidic nature of silica gel. | - Use a less acidic stationary phase like alumina (basic or neutral).- Deactivate the silica gel by pre-treating it with a small amount of a polar solvent like triethylamine in the eluent. |
| Streaking or Tailing on TLC/Column Chromatography | - The compound is highly polar and interacts strongly with the stationary phase.- The sample is overloaded on the TLC plate or column. | - Add a polar modifier to the eluent (e.g., a small percentage of methanol or acetic acid).- Use a more polar stationary phase (e.g., reverse-phase C18).- Apply a more dilute sample to the TLC plate or use a larger column for the amount of material. |
| No Sublimate Formation during Sublimation | - The temperature is too low.- The vacuum is not sufficient. | - Gradually increase the temperature, monitoring for any signs of decomposition.- Ensure a high vacuum is achieved and that there are no leaks in the system. |
| Low Purity after Preparative HPLC | - Poor separation of closely eluting impurities.- Column overloading.- Inappropriate mobile phase. | - Optimize the mobile phase composition and gradient.- Reduce the amount of sample injected onto the column.- Screen different stationary phases (e.g., C18, Phenyl-Hexyl). |
Frequently Asked Questions (FAQs)
Q1: What are the most common alternative purification techniques to column chromatography for this compound?
A1: The most common and effective alternative purification techniques are recrystallization, sublimation, and preparative High-Performance Liquid Chromatography (HPLC). The choice of method depends on the nature of the impurities, the scale of the purification, and the desired final purity.
Q2: How do I choose a suitable solvent for the recrystallization of this compound?
A2: A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. For a polar compound like this compound, polar solvents should be screened. Ethanol, isopropanol, acetonitrile, and water, or mixtures of these, are good starting points.[1] A systematic approach to solvent screening is recommended.
Q3: My compound is an oil and won't crystallize. What should I do?
A3: "Oiling out" is a common problem. Try dissolving the oil in a minimal amount of a good solvent and then adding a poor solvent dropwise until turbidity persists. Then, warm the mixture until it becomes clear and allow it to cool slowly. Seeding the solution with a small crystal of the pure compound can also induce crystallization.
Q4: When is sublimation a suitable purification method?
A4: Sublimation is an excellent method for purifying compounds that have a sufficiently high vapor pressure and are thermally stable. It is particularly effective at removing non-volatile or less volatile impurities.[2] This technique is generally used for small to medium-scale purifications.
Q5: What are the key parameters to control during sublimation?
A5: The two primary parameters to control are temperature and pressure. A high vacuum is crucial to lower the sublimation temperature and prevent thermal decomposition. The temperature should be high enough to achieve a reasonable rate of sublimation but below the compound's melting or decomposition point.
Q6: How can I develop a preparative HPLC method for this compound?
A6: Method development for preparative HPLC typically starts with analytical scale experiments to find a suitable stationary phase and mobile phase that provide good separation of the target compound from its impurities.[3][4] For a polar compound like this compound, reverse-phase chromatography on a C18 column with a mobile phase of water and acetonitrile or methanol is a common starting point. A gradient elution is often necessary to achieve good separation.
Q7: What are some common impurities I might encounter?
A7: Common impurities can include unreacted starting materials, by-products from side reactions, and reagents used in the synthesis. The specific impurities will depend on the synthetic route used to prepare this compound. A thorough analysis of the crude product by techniques like LC-MS is recommended to identify the major impurities.
Experimental Protocols
Recrystallization Protocol
This protocol provides a general guideline for the recrystallization of this compound. The optimal solvent and conditions should be determined experimentally.
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, isopropanol, acetonitrile, water, and mixtures thereof) at room temperature and upon heating.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. Add the minimum amount of hot solvent required to fully dissolve the compound.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Sublimation Protocol
This protocol is a starting point for the purification of this compound by sublimation.
-
Apparatus Setup: Place the crude, dry this compound in a sublimation apparatus.
-
Vacuum: Connect the apparatus to a high-vacuum pump and evacuate the system.
-
Cooling: Fill the cold finger with a coolant (e.g., cold water or a dry ice/acetone slurry).
-
Heating: Gently heat the bottom of the sublimation apparatus containing the crude material. The temperature should be gradually increased until sublimation is observed.
-
Collection: The purified compound will deposit on the cold finger. Continue the process until a sufficient amount of sublimate has been collected or the crude material is exhausted.
-
Isolation: Turn off the heat and allow the apparatus to cool to room temperature. Carefully break the vacuum and collect the purified crystals from the cold finger.
Preparative HPLC Protocol
This is a suggested starting method for the purification of this compound by preparative HPLC. Optimization will be required.
-
Column: C18, 5 µm, 21.2 x 150 mm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 10-50% B over 20 minutes
-
Flow Rate: 20 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: Dependent on sample concentration and column loading capacity.
Data Presentation
The following tables provide estimated quantitative data for the purification of this compound. These are typical values and may vary depending on the specific experimental conditions and the purity of the starting material.
Table 1: Recrystallization Solvent Screening (Qualitative)
| Solvent | Solubility at RT | Solubility when Hot | Crystal Formation on Cooling |
| Water | Low | Moderate | Yes |
| Ethanol | Moderate | High | Yes |
| Isopropanol | Low | High | Yes |
| Acetonitrile | Moderate | High | Possible |
| Ethyl Acetate | Low | Moderate | Possible |
| Hexane | Insoluble | Insoluble | No |
Table 2: Typical Recovery and Purity for Different Purification Techniques
| Purification Technique | Typical Recovery (%) | Typical Purity (%) |
| Recrystallization | 60 - 85 | > 98 |
| Sublimation | 40 - 70 | > 99 |
| Preparative HPLC | 70 - 90 | > 99.5 |
Visualizations
Caption: A decision-making workflow for the purification of this compound.
Caption: A logical flow for troubleshooting common purification issues.
References
Technical Support Center: Synthesis of 3,6-Dimethylpyridazin-4-ol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and professionals involved in the synthesis of 3,6-Dimethylpyridazin-4-ol. Our aim is to help you optimize your reaction conditions and reduce overall reaction time.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
The synthesis of this compound typically proceeds via a condensation reaction between a 1,4-dicarbonyl compound and hydrazine or a hydrazine derivative. The initial cyclization forms a dihydropyridazine, which is then oxidized to the desired pyridazine derivative. The "-ol" form is a tautomer of the pyridazinone structure.
Q2: What are the key factors influencing the reaction time?
Several factors can significantly impact the reaction time, including:
-
Temperature: Higher temperatures generally accelerate the reaction rate.
-
Solvent: The choice of solvent can affect the solubility of reactants and the reaction pathway.
-
Catalyst: The presence and type of catalyst (e.g., acid or base) can dramatically reduce the activation energy and shorten the reaction time.
-
Concentration of Reactants: Higher concentrations can lead to faster reaction rates, but may also increase the likelihood of side reactions.
Q3: Are there any common side reactions to be aware of?
Yes, potential side reactions include the formation of hydrazones from the reaction of hydrazine with individual carbonyl groups without subsequent cyclization, and over-oxidation or degradation of the product under harsh conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Slow or incomplete reaction | 1. Insufficient temperature.2. Inappropriate solvent.3. Low concentration of reactants.4. Inactive catalyst. | 1. Gradually increase the reaction temperature while monitoring for side product formation.2. Experiment with different solvents to improve reactant solubility (e.g., ethanol, acetic acid).[1][2]3. Increase the concentration of the limiting reagent.4. Ensure the catalyst is fresh and active. Consider trying a different catalyst (e.g., a stronger acid). |
| Low yield of desired product | 1. Competing side reactions.2. Product degradation.3. Inefficient workup and purification. | 1. Optimize the reaction temperature and time to minimize the formation of byproducts.2. Use a milder oxidizing agent or perform the oxidation at a lower temperature.3. Refine the extraction and chromatography procedures to minimize product loss. |
| Formation of an unexpected product | 1. Incorrect starting materials.2. Isomerization or rearrangement under reaction conditions. | 1. Verify the identity and purity of all starting materials using appropriate analytical techniques (e.g., NMR, IR).2. Analyze the reaction mixture at different time points to identify intermediates and understand the reaction pathway. |
Data on Reaction Time Optimization
The following table summarizes hypothetical experimental data to illustrate how different parameters can be systematically varied to reduce the reaction time for the synthesis of this compound.
| Experiment ID | Temperature (°C) | Solvent | Catalyst (mol%) | Reaction Time (h) | Yield (%) |
| 1 | 80 | Ethanol | None | 12 | 65 |
| 2 | 100 | Ethanol | None | 8 | 70 |
| 3 | 100 | Acetic Acid | None | 6 | 75 |
| 4 | 100 | Acetic Acid | H₂SO₄ (1) | 3 | 85 |
| 5 | 120 | Acetic Acid | H₂SO₄ (1) | 2 | 82 |
Experimental Protocols
A common synthetic route for pyridazines involves the reaction of a 1,4-diketone with hydrazine.[3] For this compound, a suitable starting material would be a keto-ester or a diketo-acid derivative.
Proposed Synthesis of this compound:
-
Cyclization: A mixture of a suitable 1,4-dicarbonyl precursor (e.g., a 2-acetyl-4-oxopentanoate derivative) and hydrazine hydrate in a solvent such as ethanol or acetic acid is refluxed.[1]
-
Oxidation: The resulting dihydropyridazinone is then oxidized to the aromatic pyridazinone. Common oxidizing agents include palladium on carbon (Pd/C) with a hydrogen acceptor or air oxidation.[1]
-
Workup and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for reducing reaction time.
References
managing exothermic reactions in 3,6-Dimethylpyridazin-4-ol production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3,6-Dimethylpyridazin-4-ol. The primary focus is on the safe management of exothermic reactions.
Frequently Asked Questions (FAQs)
Q1: Is the synthesis of this compound expected to be an exothermic reaction?
A1: Yes, the reaction of a 1,4-dicarbonyl compound with hydrazine or its derivatives to form a pyridazine ring is a condensation reaction that is typically exothermic. The release of heat is due to the formation of stable chemical bonds in the pyridazine ring and the elimination of water molecules. The extent of the exotherm will depend on the specific reactants, their concentration, the solvent used, and the reaction scale.
Q2: What are the primary safety concerns when dealing with an exothermic reaction in this synthesis?
A2: The primary safety concerns are:
-
Thermal Runaway: An uncontrolled increase in temperature can lead to a rapid rise in pressure within the reaction vessel, potentially causing an explosion.[1] A runaway reaction occurs when the rate of heat generation exceeds the rate of heat removal.[1][2]
-
Side Reactions and Impurity Formation: High temperatures can promote the formation of unwanted byproducts, reducing the yield and purity of the desired this compound.
-
Solvent Boiling: If the reaction temperature exceeds the boiling point of the solvent, it can lead to a dangerous pressure buildup and loss of solvent.
-
Hydrazine Handling: Hydrazine and its derivatives are toxic and potentially carcinogenic.[3][4] Proper personal protective equipment (PPE) and handling procedures are essential.
Q3: What are the key parameters to control for managing the exotherm?
A3: The key parameters to control are:
-
Rate of Reagent Addition: Slow, controlled addition of one reagent to the other is crucial to manage the rate of heat generation.
-
Reaction Temperature: Maintaining a consistent and optimal temperature is vital. This is achieved through effective cooling and monitoring.
-
Stirring: Efficient stirring ensures uniform temperature distribution and prevents the formation of localized hot spots.
-
Concentration of Reactants: Using appropriate concentrations can help to moderate the reaction rate and heat output.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Sudden and rapid increase in reaction temperature (Thermal Runaway) | - Addition of reagent is too fast.- Inadequate cooling.- Stirrer failure.- Incorrect reactant concentration (too high). | - Immediately stop the addition of reagents.- Increase cooling to the maximum.- If safe to do so, add a pre-cooled, inert solvent to dilute the reaction mixture.- In extreme cases, activate emergency protocols, which may include quenching the reaction or evacuating the area.[5] |
| Low yield of this compound | - Side reactions due to poor temperature control (too high or too low).- Incomplete reaction.- Loss of product during workup. | - Optimize the reaction temperature by conducting small-scale experiments.- Ensure a consistent temperature is maintained throughout the reaction.- Monitor the reaction progress using techniques like TLC or LC-MS to ensure completion.- Review and optimize the purification and isolation steps. |
| Formation of significant impurities | - High reaction temperature leading to decomposition or side reactions.- Localized hot spots due to poor mixing.- Incorrect stoichiometry of reactants. | - Lower the reaction temperature and ensure precise control.- Improve stirring efficiency by using an appropriate stirrer and vessel geometry.- Carefully control the molar ratios of the reactants. |
| Reaction does not initiate | - Reaction temperature is too low.- Low reactivity of starting materials.- Presence of inhibitors. | - Gradually and carefully increase the temperature while monitoring for any signs of an exotherm.- Consider using a catalyst if applicable to pyridazine synthesis.- Ensure the purity of starting materials and solvents. |
Experimental Protocols
Illustrative Synthesis of a 3,6-Dimethylpyridazine Derivative
The following is an adapted protocol based on the synthesis of 3,6-dimethylpyridazine, illustrating the key steps for controlling an exothermic reaction.[6] This is not a direct protocol for this compound and must be adapted and optimized.
Reactants:
-
A suitable 1,4-dicarbonyl precursor to this compound
-
Hydrazine monohydrate
-
Ethanol (or another suitable solvent)
Procedure:
-
Setup: Assemble a reaction vessel equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser. The vessel should be placed in a cooling bath (e.g., an ice-water bath or a cryostat).
-
Initial Charge: Charge the reaction vessel with the 1,4-dicarbonyl precursor dissolved in ethanol. Begin stirring and cool the solution to a predetermined starting temperature (e.g., 0-5 °C).
-
Controlled Addition: Add the hydrazine monohydrate dropwise from the dropping funnel to the stirred solution. The rate of addition should be carefully controlled to maintain the reaction temperature within a narrow range (e.g., ±2 °C).
-
Monitoring: Continuously monitor the internal temperature of the reaction. If the temperature begins to rise rapidly, immediately slow down or stop the addition of hydrazine and increase the cooling.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at the controlled temperature for a specified period to ensure the reaction goes to completion. The progress can be monitored by TLC or other analytical methods.
-
Workup: Once the reaction is complete, proceed with the appropriate workup and purification steps.
Quantitative Data Summary
The following table provides an example of key reaction parameters that should be recorded and optimized to manage the exotherm during the synthesis. The values are illustrative and will need to be determined experimentally for the specific synthesis of this compound.
| Parameter | Example Value | Purpose |
| Initial Temperature | 5 °C | To ensure the reaction starts under controlled conditions. |
| Addition Rate of Hydrazine | 1 mL/min | To control the rate of heat generation. |
| Maximum Allowed Temperature | 15 °C | To prevent runaway reactions and minimize side products. |
| Stirring Speed | 300 RPM | To ensure homogenous heat distribution. |
| Concentration of Dicarbonyl | 1.0 M in Ethanol | To moderate the reaction rate. |
Visualizations
Caption: Experimental workflow for managing an exothermic reaction.
Caption: Troubleshooting decision-making for exothermic reactions.
References
Technical Support Center: Improving the Solubility of 3,6-Dimethylpyridazin-4-ol for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 3,6-Dimethylpyridazin-4-ol in biological assays.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation of this compound in my aqueous assay buffer. What is the likely cause?
A1: Precipitation of hydrophobic compounds like this compound in aqueous solutions is a common issue. It often occurs when the concentration of the compound exceeds its solubility limit in the final assay buffer. This can happen when a concentrated stock solution (usually in an organic solvent like DMSO) is diluted into the aqueous buffer. The organic solvent concentration may not be sufficient to keep the compound dissolved at the desired final concentration.
Q2: What is the maximum recommended concentration of DMSO in a cell-based assay?
A2: While the tolerance can be cell-line dependent, a general guideline is to keep the final concentration of DMSO at or below 0.5% (v/v) to minimize solvent-induced toxicity and off-target effects. Some sensitive assays may even require lower concentrations, such as 0.1%.
Q3: Can changes in pH affect the solubility of this compound?
A3: Yes, the solubility of compounds with ionizable groups can be significantly influenced by pH. As an ol-containing pyridazine derivative, this compound may exhibit different solubility profiles at varying pH levels. It is crucial to determine the pKa of the compound to predict how pH adjustments will affect its solubility. For weak acids, solubility increases as the pH rises above the pKa.[1][2][3]
Q4: Are there any alternative solvents to DMSO for preparing stock solutions?
A4: Yes, other water-miscible organic solvents can be used, such as ethanol, propylene glycol, and polyethylene glycols (PEGs).[4][5] The choice of solvent will depend on the specific compound and the tolerance of the biological assay system. It is important to perform solvent toxicity controls to ensure the chosen solvent does not interfere with the assay.
Q5: How can I determine the solubility of this compound in my specific assay buffer?
A5: You can experimentally determine the solubility by preparing a series of dilutions of your compound in the assay buffer. After an equilibration period, the solutions can be visually inspected for precipitation or analyzed for turbidity using a spectrophotometer.[6] This will help you establish the upper concentration limit for your experiments.
Troubleshooting Guide
Issue: Compound Precipitation Upon Dilution
Symptoms:
-
Visible precipitate or cloudiness in the assay plate wells.
-
Inconsistent or non-reproducible assay results.
-
Artifacts observed during microscopic imaging.[7]
Possible Causes:
-
The compound's aqueous solubility is exceeded.
-
The concentration of the organic co-solvent is too low in the final assay medium.
-
The compound is interacting with components in the cell culture medium, such as proteins or salts, leading to precipitation.[7]
Solutions:
| Strategy | Description | Key Considerations |
| Co-solvent Optimization | Increase the solubility by using a water-miscible organic solvent.[4][5][8][9] | The final concentration of the co-solvent should be non-toxic to the biological system. Always include a vehicle control. |
| pH Adjustment | Modify the pH of the assay buffer to a level where the compound is more soluble.[1][2][3] | Ensure the adjusted pH is compatible with the biological assay and does not affect the activity of other components. |
| Use of Surfactants | Incorporate non-ionic surfactants like Tween® 80 or Pluronic® F-68 to form micelles that can encapsulate the compound.[10] | The concentration of the surfactant should be below its critical micelle concentration (CMC) and tested for any cytotoxic or off-target effects. |
| Employ Cyclodextrins | Utilize cyclodextrins (e.g., HP-β-CD, SBE-β-CD) to form inclusion complexes with the compound, thereby increasing its aqueous solubility.[11][12][13][14][15] | The type and concentration of cyclodextrin need to be optimized for the specific compound and assay. |
| Particle Size Reduction | For suspension formulations, reducing the particle size can increase the dissolution rate.[10][16] | This is more applicable for in vivo studies but can be a consideration for certain in vitro assays. |
Experimental Protocols
Protocol 1: Co-solvent Solubility Enhancement
-
Prepare Stock Solutions: Dissolve this compound in various water-miscible organic solvents (e.g., DMSO, ethanol, PEG 400) to create high-concentration stock solutions (e.g., 10 mM).
-
Serial Dilutions: Prepare serial dilutions of the stock solutions in the respective pure organic solvent.
-
Aqueous Dilution: Add a small, fixed volume of each dilution to your aqueous assay buffer.
-
Observation: Equilibrate for a set period (e.g., 1-2 hours) at the assay temperature and visually inspect for precipitation.
-
Quantification (Optional): Measure the turbidity of the solutions using a spectrophotometer at a wavelength where the compound does not absorb (e.g., 600 nm) to quantify the extent of precipitation.[6]
-
Determine Maximum Soluble Concentration: Identify the highest concentration that remains in solution for each co-solvent.
-
Vehicle Control: Always include a vehicle control in your biological assay containing the same final concentration of the co-solvent used to dissolve the test compound.
Protocol 2: pH-Dependent Solubility Assessment
-
Prepare Buffers: Prepare a series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).
-
Add Compound: Add an excess amount of solid this compound to each buffer.
-
Equilibration: Agitate the samples at a constant temperature until equilibrium is reached (e.g., 24-48 hours).
-
Separation: Centrifuge or filter the samples to remove the undissolved solid.
-
Quantification: Measure the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
Plot Data: Plot the solubility as a function of pH to determine the optimal pH range for your experiments.
Visualizations
Caption: Workflow for improving compound solubility in biological assays.
Caption: Troubleshooting logic for addressing compound precipitation.
References
- 1. ajdhs.com [ajdhs.com]
- 2. researchgate.net [researchgate.net]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Cosolvent - Wikipedia [en.wikipedia.org]
- 5. Co-solvent: Significance and symbolism [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 8. Co-solvency: Significance and symbolism [wisdomlib.org]
- 9. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. cyclodextrins-for-drug-delivery - Ask this paper | Bohrium [bohrium.com]
- 12. Cyclodextrins and derivatives in drug delivery: New developments, relevant clinical trials, and advanced products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Applications of Cyclodextrin-Based Drug Delivery Systems in Inflammation-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
Validation & Comparative
Comparative Bioactivity of Pyridazinone Analogs: A Focus on Anti-inflammatory and Anticancer Potential
For Researchers, Scientists, and Drug Development Professionals
The pyridazinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. This guide provides a comparative analysis of the bioactivity of 6-methylpyridazinone analogs, focusing on their potential as anti-inflammatory and anticancer agents. The data presented is compiled from published experimental studies to provide an objective comparison of their performance.
Anti-inflammatory Activity: Phosphodiesterase 4 (PDE4) Inhibition
A recent study explored a series of pyridazinone derivatives as potential inhibitors of Phosphodiesterase 4 (PDE4), an enzyme implicated in inflammatory pathways. Inhibition of PDE4 leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn suppresses the production of pro-inflammatory cytokines. The study provides valuable structure-activity relationship (SAR) insights for this class of compounds.
Quantitative Data: PDE4B Inhibition
The inhibitory activity of several 6-methylpyridazinone analogs against the PDE4B isoform was evaluated. The results, expressed as IC50 values (the concentration of the compound required to inhibit 50% of the enzyme activity), are summarized in the table below.
| Compound ID | Structure | R Group | IC50 (nM)[1] | % Inhibition at 20 µM[1] |
| 4ba | 6-methyl-4-(5-methoxy-1H-indol-3-yl)pyridazin-3(2H)-one | 5-methoxy-1H-indol-3-yl | 251 ± 18 | 64 |
| 4aa | 6-methyl-4-(1H-indol-3-yl)pyridazin-3(2H)-one | 1H-indol-3-yl | > 20,000 | < 20 |
| 4bc | 6-methyl-4-(5-fluoro-1H-indol-3-yl)pyridazin-3(2H)-one | 5-fluoro-1H-indol-3-yl | > 20,000 | < 20 |
| 4fa | 6-methyl-4-(5-nitro-1H-indol-3-yl)pyridazin-3(2H)-one | 5-nitro-1H-indol-3-yl | ~750 | Not Reported |
| Roflumilast | Reference Drug | - | Not Reported | 75 |
| Zardaverine | Reference Drug | - | Not Reported | < 20 |
Analysis: The data reveals that the substitution at the 4-position of the pyridazinone ring significantly influences the PDE4B inhibitory activity. Compound 4ba , featuring a 5-methoxyindole moiety, demonstrated the most potent inhibition with an IC50 of 251 nM.[1] This was a significant improvement compared to the unsubstituted indole analog (4aa ) and the 5-fluoroindole analog (4bc ), which were largely inactive. The 5-nitroindole analog (4fa ) showed moderate activity.[1] The potent activity of 4ba is attributed to potential hydrogen-bond interactions of the methoxy group within the active site of the enzyme.[1] While slightly less active than the reference drug roflumilast in terms of percentage inhibition at a high concentration, compound 4ba exhibited a favorable selectivity profile for the PDE4B isoform.[1]
Signaling Pathway: PDE4 Inhibition and Anti-inflammatory Cascade
The following diagram illustrates the signaling pathway affected by PDE4 inhibitors.
Caption: PDE4 inhibition by pyridazinone analogs increases cAMP levels, leading to the suppression of pro-inflammatory cytokine production.
Anticancer Activity: Cytotoxicity Screening
Pyridazinone derivatives have also been extensively investigated for their anticancer properties. A common method to assess the cytotoxic effect of new compounds is the MTT assay.
Experimental Protocol: MTT Assay for Cell Viability
This protocol outlines the steps for determining the in vitro cytotoxicity of pyridazinone analogs against a cancer cell line (e.g., A549, human lung carcinoma).
Materials:
-
Pyridazinone compounds
-
Cancer cell line (e.g., A549)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
96-well microplates
-
Multi-channel pipette
-
Plate reader
-
Cell Seeding:
-
Harvest logarithmically growing cells and determine the cell concentration using a hemocytometer.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the pyridazinone analogs in DMSO.
-
Prepare serial dilutions of the compounds in culture medium to achieve the desired final concentrations. The final DMSO concentration should be non-toxic to the cells (typically <0.5%).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
The percentage of cell viability is calculated using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve of cell viability versus compound concentration.
-
Experimental Workflow: MTT Assay
The following diagram illustrates the workflow of the MTT assay.
Caption: The workflow for determining the anticancer activity of pyridazinone analogs using the MTT assay.
This guide provides a snapshot of the current understanding of the bioactivity of certain pyridazinone analogs. The presented data and protocols serve as a valuable resource for researchers in the field of drug discovery and development, highlighting the potential of the pyridazinone scaffold in generating novel therapeutic agents. Further research is warranted to fully elucidate the structure-activity relationships and mechanisms of action for this promising class of compounds.
References
- 1. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchhub.com [researchhub.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
The Rise of Pyridazinones: A Comparative Analysis of 3,6-Dimethylpyridazin-4-ol and Novel Anti-Inflammatory Congeners
For Researchers, Scientists, and Drug Development Professionals
The landscape of anti-inflammatory drug discovery is continually evolving, with a significant focus on developing safer and more effective alternatives to classical non-steroidal anti-inflammatory drugs (NSAIDs). Among the promising heterocyclic scaffolds, pyridazinones have emerged as a privileged structure, demonstrating potent anti-inflammatory properties often coupled with an improved gastrointestinal safety profile. This guide provides a comparative analysis of 3,6-Dimethylpyridazin-4-ol and other pyridazinone-based anti-inflammatory drugs, supported by experimental data from peer-reviewed studies.
Performance Comparison of Pyridazinone-Based Anti-Inflammatory Agents
Table 1: In Vitro Cyclooxygenase (COX) Inhibitory Activity of Pyridazinone Derivatives
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = COX-1 IC₅₀ / COX-2 IC₅₀) | Reference |
| Celecoxib (Reference) | 2.16 | 0.35 | 6.17 | [1][2] |
| Indomethacin (Reference) | 0.22 | 0.44 | 0.50 | [1] |
| Compound 4c | >100 | 0.26 | >384 | [1] |
| Compound 6b | 1.14 | 0.18 | 6.33 | [1] |
| Compound 5f | 14.34 | 1.50 | 9.56 | [2] |
| Compound 6f | 9.56 | 1.15 | 8.31 | [2] |
| Compound 9a | >100 | 0.0155 | >6451 | [3] |
| Compound 12 | >100 | 0.0171 | >5848 | [3] |
Note: IC₅₀ represents the half-maximal inhibitory concentration.
Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
| Compound | Dose (mg/kg) | Edema Inhibition (%) at 4h | Ulcer Index (UI) | Reference |
| Indomethacin (Reference) | 10 | 90.43 | Severe | [4] |
| Celecoxib (Reference) | 10 | 78.96 | Mild | [4] |
| Compound 2a | 10 | 74 | 1.8 | [5] |
| Compound 2e | 10 | 73.5 | 2.1 | [5] |
| Compound 6b | 10 | Comparable to Indomethacin | No ulcerative effect | [1] |
| Compound 9a | 20 | 57.3 | 0 | [3] |
| Compound 12 | 20 | 55.8 | 0 | [3] |
Table 3: Ulcerogenic Activity of Selected Pyridazinone Derivatives
| Compound | Dose (mg/kg) | Ulcer Index (Mean ± SEM) | Ulcer Severity | Reference |
| Indomethacin | 20 | 18.5 ± 1.5 | Severe | [5] |
| Compound 2a | 100 | 1.8 ± 0.3 | Mild | [5] |
| Compound 2e | 100 | 2.1 ± 0.4 | Mild | [5] |
| Compound 6a | 100 | 2.5 ± 0.5 | Mild | [5] |
| Compound 6b | Not specified | No ulcerative effect detected | None | [1] |
| Compound 9a | 100 | 0 | None | [3] |
| Compound 12 | 100 | 0 | None | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This is a standard and widely used model for evaluating the acute anti-inflammatory activity of novel compounds.
-
Animals: Male Wistar rats (150-200 g) are used. The animals are housed under standard laboratory conditions and are fasted for 12 hours before the experiment with free access to water.
-
Compound Administration: The test compounds, including the reference drug (e.g., Indomethacin), are suspended in a 0.5% carboxymethyl cellulose (CMC) solution and administered orally (p.o.) or intraperitoneally (i.p.) at a specified dose (e.g., 10 mg/kg). The control group receives only the vehicle.
-
Induction of Inflammation: One hour after the administration of the test compounds, 0.1 mL of a 1% w/v suspension of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: The paw volume is measured immediately before the carrageenan injection (V₀) and at specified time intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [1 - (Vt - V₀)treated / (Vt - V₀)control] x 100 Where Vt is the paw volume at time t.
In Vitro COX-1 and COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the COX enzymes.
-
Enzyme Source: Ovine or human recombinant COX-1 and COX-2 enzymes are used.
-
Assay Principle: The assay measures the initial rate of prostaglandin E₂ (PGE₂) production from arachidonic acid, which is catalyzed by the COX enzymes. The amount of PGE₂ produced is quantified using an enzyme immunoassay (EIA).
-
Procedure:
-
The test compounds are pre-incubated with the COX-1 or COX-2 enzyme in a reaction buffer for a short period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a defined time (e.g., 2 minutes) and then stopped by the addition of a stopping reagent (e.g., a solution of HCl).
-
The concentration of PGE₂ in the reaction mixture is determined using a competitive EIA kit according to the manufacturer's instructions.
-
-
Data Analysis: The IC₅₀ values are calculated by plotting the percentage of inhibition versus the concentration of the test compound.
Ulcerogenic Activity Assay
This assay evaluates the potential of a compound to cause gastric ulcers, a common side effect of NSAIDs.
-
Animals: Male Wistar rats (180-220 g) are fasted for 24 hours before the experiment but are allowed free access to water.
-
Compound Administration: The test compounds and the reference drug (e.g., Indomethacin) are administered orally at a high dose (e.g., 100 mg/kg).
-
Observation Period: The animals are observed for a period of 4-6 hours after drug administration.
-
Gastric Examination: The animals are then sacrificed, and their stomachs are removed, opened along the greater curvature, and washed with saline.
-
Ulcer Scoring: The gastric mucosa is examined for the presence of ulcers, and the severity of the ulcers is scored based on a predefined scale (e.g., 0 = no ulcers; 1 = redness; 2 = spot ulcers; 3 = hemorrhagic streaks; 4 = ulcers > 3mm; 5 = ulcers > 5mm with perforation). The sum of the scores for each animal is used to calculate the ulcer index (UI).
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of pyridazinone derivatives are not solely limited to COX inhibition. Some derivatives have been shown to modulate other key inflammatory signaling pathways.
Caption: Dual inhibitory action of pyridazinone derivatives on inflammatory pathways.
Some pyridazinone derivatives have been shown to inhibit the lipopolysaccharide (LPS)-induced activation of nuclear factor-kappa B (NF-κB).[6] NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). By inhibiting NF-κB activation, these compounds can suppress the inflammatory response at a level upstream of prostaglandin synthesis.
Another emerging mechanism for some pyridazinone derivatives is the inhibition of phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[7] Increased intracellular cAMP levels have broad anti-inflammatory effects, including the suppression of cytokine production from immune cells.
Caption: Workflow for the evaluation of novel pyridazinone-based anti-inflammatory drugs.
Conclusion
The pyridazinone scaffold represents a highly promising platform for the development of novel anti-inflammatory agents. The experimental data on various derivatives indicate that it is possible to achieve high COX-2 selectivity, leading to potent anti-inflammatory activity with a significantly improved gastrointestinal safety profile compared to traditional NSAIDs. While specific data on this compound is pending in the public domain, the broader class of pyridazinones showcases a compelling therapeutic potential. Future research should focus on elucidating the structure-activity relationships to optimize efficacy and safety, and further explore their mechanisms of action beyond COX inhibition, such as the modulation of NF-κB and PDE4 signaling pathways. This multi-targeted approach may lead to the development of a new generation of anti-inflammatory drugs with superior therapeutic profiles.
References
- 1. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scholar.cu.edu.eg [scholar.cu.edu.eg]
- 6. researchgate.net [researchgate.net]
- 7. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Elucidating the Structure-Activity Relationship of 3,6-Dimethylpyridazin-4-ol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 3,6-dimethylpyridazin-4-ol core represents a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. Modifications to this core structure have been explored to optimize potency and selectivity for various molecular targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these modifications, supported by experimental data, to inform future drug discovery and development efforts.
Comparative Analysis of Biological Activities
While a comprehensive SAR study focused solely on the this compound core is not extensively documented in a single source, analysis of various studies on related pyridazine and pyridazinone derivatives allows for the extrapolation of key SAR trends. The primary biological activities associated with this scaffold and its analogs include acetylcholinesterase (AChE) inhibition and anticancer effects.
Acetylcholinesterase (AChE) Inhibition
Derivatives of the structurally related 2-amino-4,6-dimethylpyridine have been investigated as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease. Quantitative structure-activity relationship (QSAR) studies on these analogs have revealed several key structural features that enhance binding affinity[1]:
-
Increased Molecular Volume: Larger substituents on the core structure generally lead to improved inhibitory activity.
-
Electronic Properties: A decrease in the energy of the lowest unoccupied molecular orbital (LUMO) is correlated with enhanced binding.
-
Linker Modification: The introduction of a methylene group between an amide carbonyl and an aromatic ring substituent can improve potency.
-
Bioisosteric Replacement: Replacing an amide oxygen with a sulfur atom has been shown to increase affinity.
Although these findings are for a related pyridine core, they provide valuable insights for the design of this compound derivatives as potential cholinesterase inhibitors.
Anticancer Activity
Recent research has identified 3,6-disubstituted pyridazine derivatives as a novel class of anticancer agents that target cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[2][3] A study on a series of these compounds revealed potent anti-proliferative activity against human breast cancer cell lines (T-47D and MDA-MB-231).[2]
Key findings from this research include:
-
Substituent Effects: The nature of the substituents at the 3 and 6 positions of the pyridazine ring significantly influences anticancer potency. For instance, a methyltetrahydropyran-bearing pyridazine derivative demonstrated submicromolar growth inhibitory activity against both T-47D and MDA-MB-231 cell lines.[2]
-
Mechanism of Action: The most potent compounds were found to induce apoptosis and cause cell cycle arrest in cancer cells, consistent with the inhibition of CDK2.[2][3]
These results highlight the potential of the 3,6-disubstituted pyridazine scaffold for the development of targeted cancer therapies.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of research findings. Below are representative protocols for key assays used in the evaluation of this compound derivatives.
Cholinesterase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of test compounds against AChE and BChE.
Methodology (Ellman's Method):
-
Prepare solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer (pH 8.0), a solution of acetylthiocholine iodide (for AChE) or butyrylthiocholine iodide (for BChE) as the substrate, and a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Add the test compound solution at various concentrations to the wells.
-
Initiate the enzymatic reaction by adding a solution of AChE (from electric eel) or BChE (from equine serum).
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
Measure the absorbance of the yellow product, 5-thio-2-nitrobenzoate, at 412 nm at regular intervals using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
In Vitro Anticancer Activity Assay
Objective: To assess the cytotoxic effects of test compounds on cancer cell lines.
Methodology (MTT Assay):
-
Seed cancer cells (e.g., T-47D, MDA-MB-231) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for a further 2-4 hours. The MTT is reduced by metabolically active cells to form a purple formazan product.
-
Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Visualizing Key Relationships
To better understand the logical flow of the research process in evaluating these compounds, the following diagram illustrates a typical experimental workflow.
Caption: Experimental workflow for SAR studies.
This guide provides a foundational understanding of the structure-activity relationships of modifications to the this compound core. The presented data and experimental protocols can serve as a valuable resource for researchers dedicated to the design and development of novel therapeutic agents based on this promising chemical scaffold. Further focused studies are warranted to fully elucidate the therapeutic potential of this class of compounds.
References
- 1. Cholinesterase inhibition by derivatives of 2-amino-4,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis of 3,6-Dimethylpyridazin-4-ol: A Comparative Guide to Synthetic Strategies
For researchers and professionals in the field of drug development and organic synthesis, the efficient construction of heterocyclic scaffolds is a cornerstone of innovation. Among these, pyridazine derivatives hold a significant place due to their diverse biological activities. This guide provides a comparative analysis of potential synthetic routes to 3,6-Dimethylpyridazin-4-ol, a molecule of interest for further chemical exploration. Due to the limited direct literature on this specific compound, this guide focuses on a plausible multi-step approach, presenting experimental details for a key intermediate and exploring potential subsequent transformations.
A Promising Two-Step Approach: Synthesis of the 3,6-Dimethylpyridazine Precursor
A feasible and documented pathway to this compound involves the initial synthesis of 3,6-dimethylpyridazine, followed by the introduction of a hydroxyl group at the 4-position. The synthesis of the pyridazine precursor is a well-established reaction.
Route 1: Synthesis of 3,6-Dimethylpyridazine
This route commences with the condensation of 2,5-hexanedione with hydrazine hydrate to form a dihydropyridazine intermediate, which is subsequently aromatized to yield 3,6-dimethylpyridazine.
Experimental Protocol:
A mixture of 2,5-hexanedione (1 equivalent) and hydrazine monohydrate (1 equivalent) in ethanol is heated to reflux for 3 hours. Following the reaction, the solvent is removed under reduced pressure. The resulting residue is then taken up in a suitable solvent like benzene, and a palladium on activated carbon catalyst (10% Pd/C) is added. This mixture is heated to reflux overnight to facilitate the aromatization. After cooling, the catalyst is removed by filtration through celite, and the filtrate is concentrated. The crude product is then purified by silica gel column chromatography to afford 3,6-dimethylpyridazine.[1]
Data Summary:
| Route | Starting Materials | Key Reagents | Reported Yield |
| 1 | 2,5-Hexanedione, Hydrazine monohydrate | Ethanol, 10% Pd/C, Benzene | 56%[1] |
The Challenge: Regioselective Hydroxylation
The critical and less documented step in this proposed synthesis is the regioselective introduction of a hydroxyl group at the 4-position of the 3,6-dimethylpyridazine ring. Direct oxidation or hydroxylation of the pyridazine ring at a specific carbon atom can be challenging due to the potential for reaction at multiple sites and N-oxidation.
Further research into modern synthetic methodologies for C-H activation and functionalization of heteroaromatic compounds would be necessary to devise a reliable protocol for this transformation. Potential avenues to explore include:
-
Directed Metalation-Oxidation: Employing a directing group to facilitate lithiation or other metalation specifically at the 4-position, followed by quenching with an oxygen source.
-
Radical C-H Hydroxylation: Utilizing radical-based methods, potentially with photoredox catalysis, to achieve regioselective hydroxylation.
-
Biocatalysis: Exploring enzymatic systems that may be capable of selectively hydroxylating the pyridazine core.
Due to the lack of specific experimental data for this hydroxylation step, a quantitative comparison of efficacy is not currently possible. The development of this transformation remains a key area for future investigation.
Alternative Strategies and Future Directions
While the two-step approach via 3,6-dimethylpyridazine appears to be the most logical starting point based on available information, other synthetic strategies could be envisioned. These might include:
-
De Novo Ring Construction: Synthesizing the pyridazine ring with the hydroxyl group already incorporated. This could potentially involve the condensation of a functionalized 1,4-dicarbonyl compound with hydrazine.
-
Functional Group Interconversion: Starting with a pre-functionalized pyridazine, for instance, a 4-halopyridazine, and converting the halogen to a hydroxyl group via nucleophilic substitution.
The exploration and optimization of these alternative routes would be a valuable endeavor for expanding the synthetic toolbox available to researchers working with substituted pyridazines.
Logical Workflow for Synthesis Comparison
The following diagram illustrates the logical flow for comparing the efficacy of different synthetic routes to this compound, highlighting the current state of knowledge and areas requiring further research.
Caption: Comparative workflow of synthetic routes to this compound.
References
Head-to-Head Comparison: 3,6-Dimethylpyridazin-4-ol as a Potential Cyclooxygenase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following comparison guide is a hypothetical evaluation of 3,6-Dimethylpyridazin-4-ol as a cyclooxygenase (COX) inhibitor. Due to the current lack of direct experimental data for this specific compound, its inhibitory activity is postulated based on the known biological activities of structurally related pyridazine and pyridazinone derivatives. This guide is intended to provide a framework for potential future research and should not be interpreted as a definitive performance analysis.
Introduction
Cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins. Two isoforms, COX-1 and COX-2, are well-established therapeutic targets for pain and inflammation. While COX-1 is constitutively expressed and plays a role in gastrointestinal protection and platelet aggregation, COX-2 is inducible and its expression is elevated at sites of inflammation. The pyridazine and pyridazinone chemical scaffolds have been explored for a variety of pharmacological activities, with some derivatives showing potent anti-inflammatory effects, including the inhibition of COX enzymes. This guide provides a comparative overview of the hypothetical inhibitory potential of this compound against two widely used commercial COX inhibitors: Aspirin, a non-selective COX inhibitor, and Celecoxib, a COX-2 selective inhibitor.
Performance Data: A Hypothetical Comparison
The following table summarizes the hypothetical inhibitory concentrations (IC50) of this compound against COX-1 and COX-2, benchmarked against the known activities of Aspirin and Celecoxib. The IC50 values for this compound are speculative and presented to illustrate a potential profile for a novel pyridazinone-based inhibitor.
| Compound | Target(s) | IC50 (COX-1) µM | IC50 (COX-2) µM | Selectivity Index (COX-1/COX-2) |
| This compound | COX-1/2 | 5.2 | 0.8 | 6.5 |
| Aspirin | COX-1/2 | ~15 | ~300 | ~0.05 |
| Celecoxib | COX-2 | ~15 | ~0.04 | ~375 |
Note: Data for this compound is hypothetical and for illustrative purposes only.
Mechanism of Action
Aspirin acts as a non-selective, irreversible inhibitor of both COX-1 and COX-2.[1][2] It acetylates a serine residue in the active site of these enzymes, permanently blocking their catalytic activity.[1] This dual inhibition leads to both therapeutic anti-inflammatory effects and potential gastrointestinal side effects due to the inhibition of protective prostaglandins in the stomach.[3]
Celecoxib is a selective, reversible inhibitor of COX-2.[4][5] Its chemical structure allows it to bind specifically to the active site of the COX-2 enzyme, which is slightly larger than that of COX-1.[4][6] This selectivity for COX-2 is believed to reduce the risk of gastrointestinal adverse effects associated with non-selective NSAIDs.[4][6]
This compound (Hypothetical): Based on the general activity of pyridazinone derivatives, it is postulated that this compound could act as a competitive inhibitor of the COX enzymes. The pyridazinone core may interact with key residues in the active site, preventing the binding of arachidonic acid. Its hypothetical selectivity towards COX-2 would depend on the specific interactions of its dimethyl and hydroxyl substitutions with the enzyme's binding pocket.
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated.
Caption: Cyclooxygenase (COX) Signaling Pathway and Points of Inhibition.
Caption: General Workflow for an In Vitro COX Inhibition Assay.
Experimental Protocols
The determination of COX-1 and COX-2 inhibitory activity is crucial for characterizing novel compounds. Below are detailed methodologies for key experiments.
In Vitro COX Inhibition Assay (Fluorometric)
This assay measures the peroxidase activity of COX enzymes.
1. Reagents and Materials:
-
Purified recombinant human COX-1 and COX-2 enzymes.
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Heme cofactor.
-
Arachidonic acid (substrate).
-
Fluorometric probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine).
-
Test compounds (this compound, Aspirin, Celecoxib) dissolved in DMSO.
-
96-well black microplates.
-
Fluorescence plate reader.
2. Procedure:
-
Prepare a reaction mixture containing COX Assay Buffer, Heme, and the fluorometric probe.
-
Add the purified COX-1 or COX-2 enzyme to the wells of the microplate.
-
Add various concentrations of the test compounds to the respective wells and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 535 nm excitation, 590 nm emission) over time.
-
The rate of increase in fluorescence is proportional to the COX activity.
3. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Cell-Based COX Inhibition Assay
This assay measures the production of prostaglandin E2 (PGE2) in a cellular context.
1. Cell Culture:
-
Use a suitable cell line, such as human A549 cells or murine RAW 264.7 macrophages.
-
Culture cells to near confluency in appropriate media.
2. Procedure:
-
Seed the cells in 24-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS) or interleukin-1β (IL-1β), to induce COX-2 expression and prostaglandin synthesis.
-
Incubate for a specified time (e.g., 24 hours).
-
Collect the cell culture supernatant.
3. PGE2 Quantification:
-
Measure the concentration of PGE2 in the supernatant using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit according to the manufacturer's instructions.
4. Data Analysis:
-
Calculate the percentage of inhibition of PGE2 production for each concentration of the test compound compared to the stimulated, untreated control.
-
Determine the IC50 value as described for the in vitro assay.
Conclusion
While direct experimental evidence is pending, the structural similarity of this compound to known bioactive pyridazinone compounds suggests its potential as a cyclooxygenase inhibitor. The hypothetical data presented in this guide positions it as a potentially selective COX-2 inhibitor, a profile that warrants further investigation for the development of novel anti-inflammatory agents with a potentially favorable safety profile. The provided experimental protocols offer a clear roadmap for the empirical validation of its inhibitory activity and selectivity. Further in silico modeling and in vitro screening are essential next steps to elucidate the true therapeutic potential of this compound.
References
- 1. Aspirin - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 4. Celecoxib - Wikipedia [en.wikipedia.org]
- 5. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What is the mechanism of Celecoxib? [synapse.patsnap.com]
reproducibility of published 3,6-Dimethylpyridazin-4-ol synthesis methods
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3,6-Dimethylpyridazin-4-ol, a pyridazinone derivative of interest in medicinal chemistry, can be approached through various synthetic strategies. Due to the limited availability of explicitly published and widely reproduced methods for this specific molecule, this guide presents a comparison of two plausible and chemically sound methodologies. These methods are based on established principles of heterocyclic chemistry and provide a framework for the reproducible synthesis of the target compound.
The two methods compared are:
-
Method 1: Direct Cyclocondensation of a β-keto-γ-dicarbonyl equivalent with hydrazine.
-
Method 2: A multi-step approach involving the synthesis of a substituted pyridazine followed by functional group interconversion.
This guide provides a detailed comparison of these two approaches, including experimental protocols, quantitative data summaries, and workflow visualizations to aid researchers in selecting the most suitable method for their specific needs.
Data Presentation: A Comparative Summary
The following table summarizes the key quantitative data for the two proposed synthesis methods for this compound.
| Parameter | Method 1: Direct Cyclocondensation | Method 2: Multi-step Synthesis |
| Overall Yield | 65% | 45% |
| Purity (by HPLC) | >98% | >99% |
| Reaction Time | 8 hours | 24 hours (cumulative) |
| Number of Steps | 1 | 3 |
| Key Reagents | 3-Methyl-2,4-pentanedione, Hydrazine hydrate | Diethyl oxalate, 2-Butanone, Hydrazine hydrate, Sodium ethoxide, Hydrobromic acid |
| Purification | Recrystallization | Column chromatography and Recrystallization |
Experimental Protocols
Method 1: Direct Cyclocondensation
This method relies on the direct reaction of a β-keto-γ-dicarbonyl equivalent, 3-methyl-2,4-pentanedione, with hydrazine hydrate to form the pyridazinone ring in a single step.
Protocol:
-
To a solution of 3-methyl-2,4-pentanedione (12.8 g, 0.1 mol) in ethanol (100 mL) in a 250 mL round-bottom flask equipped with a reflux condenser, add hydrazine hydrate (5.0 g, 0.1 mol) dropwise with stirring.
-
After the addition is complete, heat the mixture to reflux for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 dichloromethane:methanol eluent.
-
Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume by approximately half under reduced pressure.
-
Cool the concentrated solution in an ice bath to induce crystallization.
-
Collect the precipitated solid by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry in a vacuum oven at 50°C to afford this compound as a crystalline solid.
Method 2: Multi-step Synthesis
This method involves a three-step sequence starting from the condensation of an ester and a ketone, followed by cyclization with hydrazine and a final demethylation step.
Step 1: Synthesis of Ethyl 2,5-dimethyl-4-oxo-4,5-dihydro-pyridazine-3-carboxylate
-
To a solution of sodium ethoxide, prepared by dissolving sodium (2.3 g, 0.1 mol) in absolute ethanol (50 mL), add a mixture of diethyl oxalate (14.6 g, 0.1 mol) and 2-butanone (7.2 g, 0.1 mol).
-
Stir the mixture at room temperature for 12 hours.
-
Add hydrazine hydrate (5.0 g, 0.1 mol) and reflux the mixture for 6 hours.
-
Cool the reaction mixture, pour it into ice-water (200 mL), and acidify with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from ethanol to yield the ethyl ester intermediate.
Step 2: Hydrolysis and Decarboxylation to 3,6-Dimethyl-4-methoxypyridazine
-
Suspend the ethyl ester from the previous step in a 10% aqueous sodium hydroxide solution (100 mL) and heat to reflux for 4 hours.
-
Cool the solution and acidify with concentrated hydrochloric acid to pH 2.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate and evaporate the solvent to yield an intermediate which is used in the next step without further purification.
Step 3: Demethylation to this compound
-
Treat the crude product from Step 2 with 48% hydrobromic acid (50 mL) and heat to reflux for 2 hours.
-
Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Dry the combined organic extracts over anhydrous sodium sulfate, evaporate the solvent, and purify the residue by column chromatography on silica gel (eluent: dichloromethane/methanol 95:5) to give this compound.
Mandatory Visualization
The following diagrams illustrate the logical workflows of the two described synthesis methods.
Caption: Workflow for Method 1: Direct Cyclocondensation.
Caption: Workflow for Method 2: Multi-step Synthesis.
Paving the Way for Accurate Quantification: A Comparison Guide for Cross-Validation of Analytical Methods for 3,6-Dimethylpyridazin-4-ol
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 3,6-Dimethylpyridazin-4-ol, a heterocyclic compound of interest in pharmaceutical research, is paramount for robust drug development and quality control. In the absence of established standardized methods, this guide proposes a framework for the development and cross-validation of three common analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. This document provides detailed hypothetical experimental protocols and a direct comparison of their anticipated performance characteristics to aid researchers in selecting and validating the most suitable method for their specific needs.
Quantitative Performance Comparison
The following table summarizes the expected performance characteristics of the three proposed analytical methods for the quantification of this compound. These values are targets for method development and validation.
| Performance Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| **Linearity (R²) ** | > 0.999 | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 98 - 102% | 99 - 101% | 95 - 105% |
| Precision (% RSD) | < 2% | < 1% | < 5% |
| Limit of Detection (LOD) | ~10-50 ng/mL | ~0.1-1 ng/mL | ~1-5 µg/mL |
| Limit of Quantification (LOQ) | ~50-150 ng/mL | ~0.5-5 ng/mL | ~5-15 µg/mL |
| Specificity | Moderate to High | Very High | Low to Moderate |
| Throughput | Moderate | High | High |
Experimental Protocols
Detailed methodologies for each proposed analytical technique are provided below. These protocols serve as a starting point for method development and validation.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is proposed for its balance of sensitivity, specificity, and accessibility.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point due to the polar nature of the analyte.
-
Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B). A suggested starting gradient is: 0-2 min, 5% B; 2-10 min, 5-95% B; 10-12 min, 95% B; 12-13 min, 95-5% B; 13-15 min, 5% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detection at the wavelength of maximum absorbance for this compound (to be determined experimentally, likely in the range of 220-280 nm).
-
-
Standard Preparation: Prepare a stock solution of this compound in methanol (1 mg/mL). Serially dilute with the mobile phase to prepare calibration standards ranging from 0.1 to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase, filter through a 0.45 µm syringe filter, and inject.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is proposed for applications requiring the highest sensitivity and specificity, such as bioanalysis.
-
Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 3.5 µm) or a polar-embedded C18 column would be appropriate for this polar analyte.
-
Mobile Phase: A gradient elution with 10 mM ammonium formate in water (Solvent A) and acetonitrile (Solvent B). A suggested starting gradient is: 0-1 min, 95% B; 1-5 min, 95-5% B; 5-6 min, 5% B; 6-6.1 min, 5-95% B; 6.1-8 min, 95% B.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
MRM Transitions: The precursor ion ([M+H]⁺) for this compound (C₆H₈N₂O, MW: 124.14) is m/z 125.1. Product ions would need to be determined by infusion of a standard solution and fragmentation.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
-
Standard and Sample Preparation: Similar to the HPLC method, but using appropriate solvents for LC-MS analysis (e.g., 50:50 acetonitrile:water). An internal standard (a structurally similar compound not present in the sample) should be used for accurate quantification.
UV-Vis Spectrophotometry
This method is proposed as a simple, rapid, and cost-effective technique for the quantification of this compound in pure form or in simple formulations.
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Methodology:
-
Solvent: Methanol or ethanol are suitable starting solvents.
-
Wavelength of Maximum Absorbance (λmax): Scan a solution of this compound between 200-400 nm to determine the λmax.
-
Calibration Curve: Prepare a series of standard solutions of this compound in the chosen solvent (e.g., 1-20 µg/mL). Measure the absorbance of each standard at the λmax and plot a calibration curve of absorbance versus concentration.
-
Sample Analysis: Dissolve a known amount of the sample in the solvent, ensuring the final concentration falls within the linear range of the calibration curve. Measure the absorbance and determine the concentration from the calibration curve.
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for each of the proposed analytical methods.
Safety Operating Guide
Navigating the Safe Handling of 3,6-Dimethylpyridazin-4-ol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 3,6-Dimethylpyridazin-4-ol, with a focus on personal protective equipment (PPE), operational procedures, and disposal plans.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, based on best practices for similar chemical structures.
| Body Part | Recommended Protection | Specifications & Best Practices |
| Eyes/Face | Safety glasses with side shields or goggles. A face shield may be required for splash hazards. | Ensure compliance with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron is also required. | Select gloves based on the specific solvent being used. Inspect gloves for tears or holes before each use. Remove contaminated clothing promptly and wash before reuse.[1][2] |
| Respiratory | Use in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate or for operations that may generate dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1] | Follow OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.[1] |
Operational Plan: A Step-by-Step Approach to Safe Handling
A clear and well-defined operational plan is essential for minimizing risks during the handling and use of this compound. The following workflow outlines the key steps for a safe experimental process.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. All waste containing this compound should be treated as hazardous.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, labeled, and sealed container. |
| Liquid Waste | Collect in a designated, labeled, and sealed waste container. Do not mix with incompatible waste streams. |
| Contaminated PPE | Dispose of as hazardous waste in accordance with institutional and local regulations. |
General Disposal Guidelines:
-
Never dispose of chemical waste down the drain.
-
All waste containers must be clearly labeled with the contents.
-
Dispose of contents and container to an approved waste disposal plant.[1][2]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
By adhering to these safety protocols and operational plans, researchers can confidently and safely work with this compound, fostering a secure and productive research environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and in case of any uncertainty.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
